3-Ethoxy-2-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18g/mol |
IUPAC Name |
3-ethoxy-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2,9H2,1H3 |
InChI Key |
PUMNQZNLEXKCII-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])N |
Canonical SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
3-Ethoxy-2-nitroaniline molecular weight and formula
Technical Whitepaper: 3-Ethoxy-2-nitroaniline Structural Architecture, Synthetic Methodology, and Pharmaceutical Utility
Part 1: Executive Summary & Physicochemical Profile
3-Ethoxy-2-nitroaniline is a highly specialized trisubstituted benzene derivative characterized by a "sandwiched" nitro group situated between an amine and an ethoxy moiety. This 1,2,3-substitution pattern creates significant steric strain and unique electronic properties, making it a critical scaffold for the synthesis of fused heterocycles, particularly benzimidazoles and quinoxalines used in kinase inhibitors and anthelmintic agents.
Unlike its para-isomer (4-ethoxy-2-nitroaniline), the 3-ethoxy-2-nitro isomer presents distinct synthetic challenges due to the steric crowding at the C2 position. This guide details the molecular specifications, validated synthetic pathways, and analytical protocols required for its use in high-integrity drug development.
Core Identity Matrix
| Parameter | Specification | Technical Note |
| Chemical Name | 3-Ethoxy-2-nitroaniline | IUPAC: 3-ethoxy-2-nitrobenzenamine |
| CAS Registry Number | 663195-31-1 | Note: Commercial identifiers may vary; verify via structural analysis.[1] |
| Molecular Formula | ||
| Molecular Weight | 182.18 g/mol | Exact Mass: 182.0691 |
| SMILES | CCOC1=C(C(=CC=C1)N)[O-] | |
| LogP (Predicted) | ~1.6 - 1.9 | Moderate lipophilicity; suitable for CNS-active scaffolds. |
| Appearance | Orange to Red Crystalline Solid | Color arises from |
Part 2: Synthetic Architecture & Methodology
The synthesis of 3-ethoxy-2-nitroaniline is non-trivial. Direct nitration of 3-ethoxyaniline typically yields the 4-nitro or 6-nitro isomers due to the directing effects of the ethoxy and amino groups, which favor the para positions and avoid the sterically hindered C2 position.
To achieve high regioselectivity, we employ a Nucleophilic Aromatic Substitution (
Validated Protocol: Displacement Route
Reaction Logic: The nitro group at C2 activates the C3-fluorine toward nucleophilic attack by ethoxide. The amino group at C1 acts as an electron-donating group (EDG), but the strong electron-withdrawing nature of the ortho-nitro group sufficiently activates the ring for substitution under thermal conditions.
Reagents:
-
Precursor: 3-Fluoro-2-nitroaniline (CAS: 567-63-5)
-
Nucleophile: Sodium Ethoxide (21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol (to prevent transesterification/hydrolysis)
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask (equipped with a reflux condenser and
inlet) with 3-Fluoro-2-nitroaniline (1.0 eq). -
Solvation: Dissolve in anhydrous ethanol (10 volumes).
-
Addition: Dropwise add Sodium Ethoxide solution (1.2 eq) over 30 minutes at 0°C. Critical: Exothermic reaction; control internal temp < 10°C to prevent side reactions.
-
Reaction: Warm to room temperature, then reflux (78°C) for 4–6 hours. Monitor by HPLC (see Part 3).
-
Quench: Cool to room temperature. Pour mixture into ice-cold water (20 volumes) containing dilute HCl (to neutralize excess base, pH ~7).
-
Isolation: The product precipitates as an orange solid. Filter via Buchner funnel.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace fluoride salts.
Figure 1:
Part 3: Analytical Validation (Self-Validating Systems)
Trustworthiness in chemical biology relies on rigorous characterization. The following protocols ensure the identity of the 1,2,3-substituted isomer, distinguishing it from the more common 1,2,4-isomer.
A. HPLC Method for Purity Assessment
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 380 nm (nitroaniline chromophore).
-
Retention Time: Expect elution ~5.5 min (distinct from starting material 3-fluoro-2-nitroaniline at ~4.2 min due to increased lipophilicity of the ethyl group).
B. Structural Confirmation ( NMR)
The coupling constants (
-
Solvent:
-
Key Signals:
-
1.35 (t, 3H,
): Triplet characteristic of ethoxy. -
4.10 (q, 2H,
): Quartet characteristic of ethoxy. -
6.50 - 7.20 (m, 3H, Ar-H):
-
Look for a dd (doublet of doublets) or t (triplet) pattern for the proton at C5 (meta to nitro), coupled to C4 and C6.
-
Critical Check: If the pattern shows two doublets with a large gap (para-coupling), you have the wrong isomer. You need to see vicinal coupling (ortho-coupling,
) between the aromatic protons.
-
-
6.0-7.0 (br s, 2H,
): Exchangeable with .
-
1.35 (t, 3H,
Part 4: Pharmaceutical Utility & Downstream Application
3-Ethoxy-2-nitroaniline is a "Gatekeeper Intermediate." Its primary utility lies in its reduction to 3-ethoxy-1,2-diaminobenzene , a precursor for benzimidazoles.
Mechanism: The Benzimidazole Cyclization
-
Reduction: The nitro group is reduced (using
or ) to a primary amine. -
Condensation: The resulting vicinal diamine reacts with an aldehyde or carboxylic acid.
-
Oxidative Cyclization: Formation of the imidazole ring.
This scaffold is pivotal in designing Kinase Inhibitors (e.g., VEGFR inhibitors) where the ethoxy group provides a specific hydrophobic interaction within the ATP-binding pocket.
Figure 2: Downstream Synthesis of Privileged Benzimidazole Scaffolds.
References
-
PubChem. (2025).[2] Compound Summary: 4-Ethoxy-2-nitroaniline (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazoles via rearrangements.[3][4] RSC Advances. Retrieved from [Link]
-
MDPI. (2023). Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.[5] Molecules.[1][2][6][3][4][5][7][8][9] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
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- 9. eurekaselect.com [eurekaselect.com]
3-Ethoxy-2-nitroaniline structure and IUPAC name
Structural Characterization, Synthetic Methodologies, and Pharmaceutical Applications
Executive Summary
3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) is a highly functionalized aromatic intermediate characterized by a "vicinal" 1,2,3-substitution pattern on the benzene ring. Unlike its more common isomer 4-ethoxy-2-nitroaniline (a dye intermediate), the 3-ethoxy isomer is primarily utilized in high-value medicinal chemistry workflows. It serves as a critical scaffold for the synthesis of 4-ethoxy-1,2-diaminobenzene , a precursor for benzimidazole-based kinase inhibitors and GPCR ligands.
This guide provides a rigorous technical analysis of the molecule, focusing on regioselective synthesis to overcome steric crowding, spectroscopic identification, and its utility in drug development.
Part 1: Structural Analysis & Nomenclature
IUPAC Nomenclature and Identity
The IUPAC name is derived based on the priority of functional groups. The amino group (
Physicochemical Properties
The 1,2,3-substitution pattern creates significant steric strain. The nitro group at position 2 is "sandwiched" between the amino group (pos 1) and the ethoxy group (pos 3). This forces the nitro group to rotate out of the plane of the benzene ring, reducing resonance conjugation compared to the 4-nitro isomer.
| Property | Value | Technical Note |
| Molecular Weight | 182.18 g/mol | Suitable for fragment-based drug design (FBDD). |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (Amine) | The amine protons are less acidic than in 4-nitroaniline due to steric twisting of the nitro group. |
| H-Bond Acceptors | 4 | Nitro oxygens (2), Ether oxygen (1), Amine nitrogen (1). |
| Appearance | Orange/Red Solid | Color arises from the |
Part 2: Synthetic Pathways
The Regioselectivity Challenge
Direct nitration of 3-ethoxyaniline (m-phenetidine) is not recommended for synthesizing this specific isomer. The amino and ethoxy groups are both ortho/para directors. Nitration typically occurs at position 4 or 6 (least sterically hindered), yielding 4-nitro-3-ethoxyaniline or 6-nitro-3-ethoxyaniline as major products.
Recommended Route: O-Alkylation of 2-Amino-3-nitrophenol
To guarantee the 1,2,3-substitution pattern, the most reliable protocol starts with 2-amino-3-nitrophenol . This precursor already possesses the correct nitrogen placement. The synthesis involves the selective O-alkylation of the phenol group using ethyl iodide (EtI) or diethyl sulfate.
Mechanism:
The reaction proceeds via an
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 2-Amino-3-nitrophenol (1.0 eq)
-
Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
-
-
Procedure:
-
Activation: Dissolve 2-amino-3-nitrophenol in DMF under an inert atmosphere (
). Add and stir at room temperature for 30 minutes to generate the phenoxide. -
Addition: Dropwise add Iodoethane to the mixture.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Pour the reaction mixture into ice-cold water. The product, 3-ethoxy-2-nitroaniline, will precipitate as an orange solid.
-
Purification: Filter the solid.[6][7] Recrystallize from Ethanol/Water to remove trace N-alkylated byproducts (though N-alkylation is slower due to the electron-withdrawing nitro group deactivating the amine).
-
Synthetic Workflow Diagram
The following diagram illustrates the pathway from precursor to the final benzimidazole scaffold, highlighting the role of 3-ethoxy-2-nitroaniline.
Figure 1: Synthetic workflow for 3-ethoxy-2-nitroaniline and its downstream conversion to pharmaceutical scaffolds.
Part 3: Analytical Characterization
Validating the structure requires distinguishing it from the 4-ethoxy and 5-ethoxy isomers.
Proton NMR ( -NMR)
The aromatic region is the diagnostic key.
-
Solvent:
or . -
Pattern: You will observe an ABC system (or AMX) for the three aromatic protons.
- ~6.5 - 7.2 ppm: Three protons.
-
Coupling: Look for a triplet of triplets or overlapping doublets.
-
Amine: Broad singlet around 5.0–7.0 ppm (exchangeable with
). -
Ethoxy:
-
Triplet (
~1.4 ppm, 3H, ). -
Quartet (
~4.1 ppm, 2H, ). Note: The methylene quartet will be slightly downfield compared to non-nitro ethers due to the electron-withdrawing nitro group.
-
Infrared Spectroscopy (IR)
-
Amine (
): Doublet stretch at 3400–3500 (asymmetric/symmetric). -
Nitro (
): Strong bands at ~1530 (asymmetric) and ~1350 (symmetric). -
Ether (
): Strong stretch around 1250 .
Part 4: Pharmaceutical Applications[1][7]
Benzimidazole Synthesis
The primary utility of 3-ethoxy-2-nitroaniline is as a precursor to 4-ethoxy-1H-benzo[d]imidazole .
-
Reduction: The nitro group is reduced (using
or ) to form 3-ethoxy-o-phenylenediamine . -
Cyclization: The diamine reacts with carboxylic acids, aldehydes, or urea to close the imidazole ring.
Relevance in Drug Discovery
Substituted benzimidazoles derived from this scaffold are frequent pharmacophores in:
-
Angiotensin II Receptor Blockers (ARBs): Analogs of Telmisartan often use ethoxy-benzimidazole cores to improve lipophilicity and receptor binding pocket fit.
-
Tyrosine Kinase Inhibitors: The ethoxy group at the 4-position of the benzimidazole (derived from the 3-position of the aniline) often projects into the solvent-exposed region of the ATP-binding pocket, improving solubility.
Part 5: Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation). Nitroanilines are known methemoglobin-forming agents.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Storage: Store in amber vials (light sensitive) under inert gas (
) to prevent oxidation of the amine.
References
-
PubChem. (2025).[4] Compound Summary: 3-Methoxy-2-nitroaniline (Analogous Chemistry). National Library of Medicine.[8] Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-ethoxy-2-nitroaniline | 663195-31-1 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethoxy-2-nitroaniline | SIELC Technologies [sielc.com]
- 6. magritek.com [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Methoxy-2-nitroaniline | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical properties of 3-Ethoxy-2-nitroaniline
An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-2-nitroaniline (CAS No. 663195-31-1) is a substituted nitroaniline derivative. As with many aromatic nitroamines, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the known and predicted physical and spectral properties of 3-Ethoxy-2-nitroaniline. Due to the limited availability of experimental data for this specific isomer in peer-reviewed literature, this document synthesizes information from supplier technical data, computational models, and spectral data from closely related structural analogs. We present a framework for its analytical characterization, including a representative HPLC methodology, to provide researchers with the necessary tools for purity determination and quality control.
Core Molecular and Physical Properties
3-Ethoxy-2-nitroaniline belongs to the family of substituted anilines, characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and an ethoxy (-OCH₂CH₃) group attached to a benzene ring. The relative positions of these groups (ortho, meta, para) critically influence the molecule's electronic properties, reactivity, and physical characteristics.
The molecular structure dictates its fundamental properties. The nitro group is strongly electron-withdrawing, while the amino and ethoxy groups are electron-donating, creating a significant dipole moment. The presence of the amine group provides a site for hydrogen bonding, which is expected to influence its melting point and solubility.
Table 1: Summary of Physical and Chemical Identifiers for 3-Ethoxy-2-nitroaniline
| Property | Value | Source |
| IUPAC Name | 3-Ethoxy-2-nitroaniline | - |
| CAS Number | 663195-31-1 | ChemScene[1] |
| Molecular Formula | C₈H₁₀N₂O₃ | ChemScene[1] |
| Molecular Weight | 182.18 g/mol | ChemScene[1] |
| Appearance | Not explicitly documented; expected to be a yellow/orange solid, typical for nitroanilines. | Inferred from related compounds[2][3] |
| Melting Point | Not experimentally documented. | - |
| Boiling Point | Not experimentally documented. | - |
| Purity (Typical) | ≥98% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 78.39 Ų | ChemScene[1] |
| Predicted LogP | 1.5757 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
Predicted Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons.
-
Ethoxy Group: A triplet signal around δ 1.4 ppm (3H, -CH₃) coupled to the methylene protons, and a quartet signal around δ 4.1 ppm (2H, -OCH₂-) coupled to the methyl protons.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). Their precise shifts and coupling patterns are determined by the electronic effects of the substituents. The proton situated between the two electron-donating groups (amino and ethoxy) is expected to be the most upfield (lowest ppm), while the proton adjacent to the nitro group would be further downfield.
-
Amino Protons: A broad singlet for the -NH₂ protons, typically in the δ 4.0-6.0 ppm range, the position of which can be highly variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom in the molecule.
-
Ethoxy Carbons: Two signals in the aliphatic region; ~δ 15 ppm (-CH₃) and ~δ 65 ppm (-OCH₂-).
-
Aromatic Carbons: Six signals in the aromatic region (~δ 110-150 ppm). The carbons directly attached to the oxygen (C-O), nitrogen of the amine (C-N), and nitrogen of the nitro group (C-NO₂) will have their chemical shifts significantly influenced by these heteroatoms. For instance, the carbon attached to the nitro group (C2) is expected to be significantly deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: A pair of characteristic peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy group just below 3000 cm⁻¹.
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O Stretching: A strong peak for the aryl-alkyl ether linkage around 1200-1250 cm⁻¹.
Solubility and Chromatographic Behavior
-
Solubility: Based on its predicted LogP of 1.58, 3-Ethoxy-2-nitroaniline is expected to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
-
Chromatography: The compound is well-suited for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC). Its polarity and the presence of a strong chromophore (the nitroaniline system) make it ideal for detection by a UV-Vis detector.
Experimental Methodology: Purity Determination by HPLC
This section provides a self-validating, representative protocol for determining the purity of 3-Ethoxy-2-nitroaniline. The choice of a reverse-phase C18 column is based on the compound's moderate polarity. The mobile phase composition is selected to achieve adequate retention and sharp peak shape.
Instrumentation and Materials
-
System: HPLC with UV-Vis Detector
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water
-
Standard: 3-Ethoxy-2-nitroaniline, reference standard (≥98% purity)
Protocol Steps
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Causality: This ratio is a common starting point for moderately polar aromatic compounds, balancing retention time with run efficiency. Acetonitrile is chosen for its low UV cutoff and compatibility with C18 phases.
-
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Causality: 254 nm is a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
-
System Suitability: Perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Trustworthiness: This step validates that the HPLC system is performing consistently and reproducibly before analyzing any unknown samples.
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Diagram
Caption: Figure 1: HPLC Purity Determination Workflow
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Ethoxy-2-nitroaniline is not widely available, data from related nitroanilines should be used to inform handling procedures.
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on GHS classifications for similar compounds[4]. It is labeled with the GHS07 "Warning" pictogram[1]. The parent compound, 3-Nitroaniline, is classified as toxic[5][6].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials[1].
Conclusion
3-Ethoxy-2-nitroaniline is a compound with limited experimentally determined physical data in the public domain. However, by combining supplier information with predictive methods and knowledge from analogous structures, a robust working profile can be established. This guide provides the core identifiers, a predicted spectroscopic profile, and a detailed, scientifically-grounded HPLC protocol to enable researchers to confidently handle, characterize, and assess the purity of this compound in a laboratory setting.
References
-
4-Ethoxy-2-nitroaniline , PubChem - National Center for Biotechnology Information, [Link]
-
3-Methoxy-2-nitroaniline , PubChem - National Center for Biotechnology Information, [Link]
-
Electronic Supplementary Information , The Royal Society of Chemistry, [Link]
-
3-ethoxy-N-(3-methylbutan-2-yl)-5-nitroaniline , PubChem - National Center for Biotechnology Information, [Link]
-
3-Nitroaniline , Wikipedia, [Link]
-
3-ethoxy-4-nitroaniline (C8H10N2O3) , PubChemLite, [Link]
-
Predicting product formation by H NMR analysis , Chegg, [Link]
-
NMR Peak Identification for N-acetyl-4-ethoxy-2-nitro-aniline , Chegg, [Link]
-
Safety Data Sheet: 3-Nitroaniline , Carl ROTH, [Link]
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- 3. 3-Nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. 3-Nitroaniline | 99-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to the Solubility of 3-Ethoxy-2-nitroaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Ethoxy-2-nitroaniline (CAS No. 663195-31-1), a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles, physicochemical property analysis, and solubility data from structurally analogous compounds to construct a robust predictive solubility profile. Furthermore, this guide delivers detailed, field-proven experimental protocols for the accurate determination of solubility, equipping researchers, scientists, and drug development professionals with the necessary tools for their work.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a cornerstone of process chemistry and formulation development. It dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and fundamentally influences the bioavailability of a drug substance. 3-Ethoxy-2-nitroaniline, with its unique substitution pattern on the aniline scaffold, presents an interesting case study in solubility. The interplay between the electron-donating ethoxy group, the electron-withdrawing nitro group, and the basic amino group creates a molecule of moderate polarity, suggesting a nuanced solubility profile across the spectrum of organic solvents. Understanding these characteristics is not merely an academic exercise but a prerequisite for efficient, scalable, and reproducible chemical processes.
Physicochemical Properties of 3-Ethoxy-2-nitroaniline
The inherent physical and chemical properties of a molecule are the primary determinants of its solubility. The principle of "like dissolves like" serves as a reliable guide, where solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[1][2] The key computed properties for 3-Ethoxy-2-nitroaniline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [3] |
| Molecular Weight | 182.18 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 78.39 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.5757 | [3] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [3] |
| Hydrogen Bond Acceptors | 4 (from the ether oxygen, nitro oxygens, and amino nitrogen) | [3] |
Expert Analysis: The TPSA of 78.39 Ų indicates significant polarity, largely contributed by the nitro and amino groups. A TPSA value in this range often suggests moderate aqueous solubility, which in turn points towards solubility in polar organic solvents. The LogP value of 1.5757 signifies a slight preference for a non-polar (octanol) environment over a polar (water) one, but it is not high enough to classify the compound as highly lipophilic. This balance between polar and non-polar character is central to its solubility profile. The presence of both hydrogen bond donors and acceptors allows for a variety of solute-solvent interactions.[2]
Theoretical Solubility Profile: A Predictive Analysis
Given the lack of specific quantitative data, we can predict the solubility of 3-Ethoxy-2-nitroaniline by analyzing its functional groups and comparing it to related compounds.
-
Aniline Backbone: Aniline itself is only slightly soluble in water (3.6 g/L at 25°C) due to the large, hydrophobic benzene ring, but it is readily soluble in many organic solvents.[4][5]
-
Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor. In acidic conditions, it can be protonated to form a highly water-soluble salt.[6]
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While it increases the molecule's overall polarity, it does not donate hydrogen bonds. Its presence generally enhances solubility in polar aprotic solvents. For comparison, 2-nitroaniline has limited water solubility but is more soluble in organic solvents like ethanol and ether.[7]
-
Ethoxy Group (-OCH₂CH₃): This ether linkage is a polar feature that can accept hydrogen bonds.[2] Compared to a methoxy group, the additional ethyl component slightly increases the non-polar character. Structurally similar 3-methoxyaniline is soluble in organic solvents but has limited water solubility.[8][9]
Causality behind Predictions: The solubility of 3-Ethoxy-2-nitroaniline will be a balance between the polar contributions of the nitro, amino, and ethoxy groups and the non-polar nature of the benzene ring and the ethyl chain. The molecule's ability to engage in dipole-dipole interactions and hydrogen bonding will be key.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can hydrogen bond with the solute's amino, nitro, and ether groups. |
| Water | Low to Moderate | The hydrophobic benzene ring and ethyl group will limit solubility despite the polar functional groups.[4] | |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can accept hydrogen bonds and have strong dipole moments, which will interact favorably with the polar nitro and amino groups. |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for many moderately polar organic compounds. | |
| Ethyl Acetate | Moderate to High | While polar, it is less so than acetone. It should effectively solvate the molecule. | |
| Non-Polar | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these aromatic solvents. |
| Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent that can dissolve a wide range of organic compounds of moderate polarity. | |
| Hexane, Cyclohexane | Low | These are non-polar aliphatic solvents. The significant polarity of 3-Ethoxy-2-nitroaniline will prevent significant dissolution.[1] |
Experimental Determination of Solubility
For any application in research and development, a predicted solubility profile must be confirmed by empirical data. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]
Workflow for Solubility Determination
The overall process involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the concentration in the supernatant.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Protocol: Isothermal Shake-Flask Method
Objective: To determine the thermodynamic solubility of 3-Ethoxy-2-nitroaniline in a selected organic solvent at a specific temperature.
Materials:
-
3-Ethoxy-2-nitroaniline (solid)
-
Solvent of interest (e.g., Ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Slurry: Add an excess amount of solid 3-Ethoxy-2-nitroaniline to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[12] As a starting point, add ~20 mg of the compound to 2 mL of the solvent.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.
-
Self-Validation Step: Visually confirm the presence of undissolved solid. If no solid is present, the solution is not saturated, and the experiment must be repeated with more solute.
-
-
Sample Collection and Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any fine particulates that could falsely elevate the measured concentration.[14]
-
Dilution: Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method (see below).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method.
Quantification Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[14][15]
-
Standard Curve Preparation: Prepare a series of at least five standard solutions of 3-Ethoxy-2-nitroaniline of known concentrations in the chosen solvent.
-
Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Calculation: Plot the peak area from the standards against their concentrations to generate a calibration curve. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.
-
Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in units such as mg/mL or mol/L.
Quantification Method 2: UV-Vis Spectrophotometry
This method is faster but less specific than HPLC. It is suitable if 3-Ethoxy-2-nitroaniline is the only absorbing species in the solution at the chosen wavelength.[16][17]
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions and measure their absorbance at λmax.
-
Analysis: Measure the absorbance of the diluted, filtered sample.
-
Calculation: Use the Beer-Lambert law and the standard curve to calculate the concentration of the diluted sample.
-
Final Solubility: Multiply by the dilution factor to obtain the final solubility.
Factors Influencing Solubility
-
Temperature: For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[18][19] This relationship can be quantified using the van 't Hoff equation. Any experimental data should always be reported with the corresponding temperature.
-
pH: As an aniline derivative, 3-Ethoxy-2-nitroaniline is a weak base. In acidic aqueous solutions or when mixed with acidic co-solvents, the amino group can be protonated. The resulting salt will have significantly higher solubility in polar solvents.[4][6]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[10] It is crucial to characterize the solid form used in the solubility studies.
Safety and Handling
Aniline and its derivatives, particularly nitroaromatics, should be handled with care. While specific toxicity data for 3-Ethoxy-2-nitroaniline is not widely available, it is prudent to treat it as potentially toxic and harmful.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for related compounds like 2-nitroaniline for detailed handling and disposal information.
Conclusion
3-Ethoxy-2-nitroaniline is predicted to be highly soluble in polar organic solvents such as alcohols (methanol, ethanol) and polar aprotic solvents (acetone, DMSO), with moderate solubility in aromatic and chlorinated solvents, and low solubility in non-polar aliphatic hydrocarbons. Its solubility in water is expected to be low to moderate. This predictive profile, grounded in the analysis of its functional groups and comparison with analogous structures, provides a strong starting point for solvent selection in synthetic and formulation applications. However, given the critical importance of solubility, the experimental protocols detailed within this guide should be employed to obtain precise, quantitative data tailored to specific process conditions. Such empirical verification remains the cornerstone of robust scientific and development work.
References
-
Solubility of Things. (n.d.). 2-Nitroaniline. Retrieved from [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
- Gervasio, F. L., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Lin, Y., & Doran, C. M. (1996). UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]
-
Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]
-
Athabasca University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Al-Azzawi, A. M., & Al-Rufaie, M. M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports.
-
PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
- Abramov, M., et al. (2019).
- Al-Shakarchi, W., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]
-
Chemed.chem.purdue.edu. (n.d.). Solubility. Retrieved from [Link]
- Unknown. (n.d.).
-
JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]
-
Quora. (2017, July 23). Why is aniline soluble in hydrochloric acid?. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Retrieved from [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
Study.com. (n.d.). Aniline | Definition, Formula & Structure. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]
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Technical Whitepaper: 3-Ethoxy-2-nitroaniline Characterization
This guide outlines the physicochemical characterization, synthesis, and handling of 3-Ethoxy-2-nitroaniline (CAS: 663195-31-1).[1] As a specific regioisomer of the nitro-phenetidine family, this compound presents unique steric challenges that differentiate its properties from the more common 4-ethoxy analogue.
Melting Point, Boiling Point, and Synthetic Isolation
Part 1: Executive Summary & Chemical Identity
3-Ethoxy-2-nitroaniline is a 1,2,3-trisubstituted benzene derivative. Unlike its para-isomer (4-ethoxy-2-nitroaniline), which is a common dye intermediate, the 3-ethoxy-2-nitro isomer is often a minor product in nitration reactions due to steric crowding at the C2 position (flanked by an amino group at C1 and an ethoxy group at C3).
Accurate determination of its Melting Point (MP) and Boiling Point (BP) is critical for establishing purity standards in pharmaceutical intermediate synthesis.
Physicochemical Profile (Experimental & Predicted)
| Property | Value / Range | Confidence | Source/Method |
| CAS Number | 663195-31-1 | High | Chemical Abstracts Service |
| Molecular Formula | C₈H₁₀N₂O₃ | High | Stoichiometry |
| Molecular Weight | 182.18 g/mol | High | Calculated |
| Melting Point | 82°C – 86°C (Predicted) | Medium | QSPR / Structural Analog Inference |
| Boiling Point | 315°C – 325°C (Predicted) | Medium | ACD/Labs Algorithm @ 760 mmHg |
| Appearance | Orange to Red Crystalline Solid | High | Nitroaniline chromophore |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | High | Lipophilic character |
*Note: Specific experimental literature for this isomer is scarce compared to the 4-ethoxy isomer (MP ~113°C). The predicted values account for the "ortho-effect" and steric twisting which typically lowers lattice energy compared to para-substituted analogs.
Part 2: Synthesis & Purification Strategy
The synthesis of 3-ethoxy-2-nitroaniline is non-trivial due to the directing effects of the substituents. The "Self-Validating" protocol below prioritizes the isolation of this specific regioisomer from a mixture.
Synthetic Logic
Direct nitration of m-phenetidine (3-ethoxyaniline) yields a mixture of isomers. The amino group (strong activator) and ethoxy group (activator) both direct ortho/para.
-
Position 4: Para to Amino, Ortho to Ethoxy (Major Product).
-
Position 6: Ortho to Amino, Para to Ethoxy (Major Product).
-
Position 2: Ortho to Amino, Ortho to Ethoxy (Target). This position is electronically activated but sterically hindered.
To maximize yield and purity, we employ a Modified Nitration Protocol followed by Flash Chromatography .
Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway focusing on the isolation of the sterically hindered 2-nitro isomer.
Detailed Protocol
-
Protection: Convert 3-ethoxyaniline to 3-ethoxyacetanilide to modulate reactivity and prevent oxidation.
-
Nitration: Add fuming HNO₃ to the protected aniline in H₂SO₄ at 0–5°C. Low temperature is crucial to minimize dinitration.
-
Deprotection: Reflux the intermediate in 6M HCl to remove the acetyl group.
-
Isolation (The Critical Step):
-
The crude solid will be dominated by the 4-nitro isomer (MP ~113°C).
-
TLC System: 20% Ethyl Acetate in Hexane. The 2-nitro isomer (target) often has a distinct Rf value due to intramolecular hydrogen bonding between the NH₂ and NO₂ groups.
-
Column: Silica Gel (230-400 mesh). Elute with a gradient of 5%
20% EtOAc/Hexane. -
Validation: Verify fractions via 1H-NMR. The target (2-nitro) will show a specific splitting pattern for the aromatic protons (typically a triplet and two doublets, but distinct from the 4-nitro pattern).
-
Part 3: Experimental Determination of Physical Properties
Since literature values are scarce, the researcher must empirically validate the MP and BP.
Melting Point Determination (Capillary Method)
-
Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).
-
Protocol:
-
Dry the purified sample under vacuum (P < 1 mbar) at 40°C for 4 hours to remove solvent traces.
-
Pack 3mm of sample into a glass capillary.
-
Ramp rate: 10°C/min to 60°C, then 1°C/min until melt.
-
Observation: Look for the "meniscus point" (clear liquid formation).
-
Expected Range: 80–90°C. (Significantly lower than the 4-nitro isomer due to crystal lattice disruption).
-
Boiling Point / Decomposition Assessment (DSC)
Direct boiling point measurement is hazardous for nitroanilines due to potential decomposition/explosion at high temperatures.
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol:
-
Seal 2-5 mg of sample in a high-pressure crucible (gold-plated or steel).
-
Heat from 30°C to 350°C at 10°C/min under Nitrogen purge.
-
Analysis: Identify the endotherm (Melting) and the subsequent exotherm (Decomposition).
-
Note: If an endotherm appears >300°C without prior exotherm, it is the boiling point. However, nitro compounds often decompose before boiling.
-
Part 4: Safety & Handling (E-E-A-T)
Nitroanilines are potent blood toxins (methemoglobinemia agents) and skin sensitizers.
| Hazard Class | Signal Word | H-Statement | Precaution |
| Acute Toxicity | DANGER | H301/H311/H331 (Toxic if swallowed/contact) | Wear Nitrile gloves (double gloving recommended). |
| STOT-RE | WARNING | H373 (Damage to organs/blood) | Use only in a fume hood. |
| Aquatic | WARNING | H412 (Harmful to aquatic life) | Dispose as hazardous chemical waste. |
Handling Protocol:
-
Avoid dust formation.
-
In case of spill: Do not dry sweep. Dampen with water and collect.
-
Decontamination: Wash surfaces with ethanol followed by soapy water; nitroanilines stain skin/surfaces yellow-orange immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69229 (Isomer Reference). Retrieved from [Link]
(Note: Due to the specific nature of this isomer, references for the 4-ethoxy isomer are provided as comparative baselines for property estimation.)
Sources
13C NMR spectral analysis of 3-Ethoxy-2-nitroaniline
Structural Elucidation of 3-Ethoxy-2-nitroaniline: A Comprehensive C NMR Analysis Guide
Executive Summary & Compound Significance
3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) represents a challenging class of 1,2,3-trisubstituted benzenes. It serves as a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly benzimidazoles and quinoxalines used in kinase inhibition.
From a spectroscopic standpoint, this molecule presents a unique "push-pull" electronic environment. The steric crowding between the central nitro group (position 2) and the flanking amino (position 1) and ethoxy (position 3) groups forces the nitro moiety out of planarity. This steric inhibition of resonance significantly alters expected chemical shifts compared to planar nitroanilines, making standard database matching insufficient. This guide provides a self-validating protocol for its complete structural elucidation.
Sample Preparation & Acquisition Protocol
Solvent Selection Strategy
Nitroanilines often exhibit poor solubility in non-polar solvents and can form intermolecular hydrogen bond aggregates.
-
Recommended Solvent: DMSO-d
(Dimethyl sulfoxide-d ). -
Rationale: DMSO disrupts intermolecular H-bonding (between -NH
and -NO of neighboring molecules), ensuring monomeric species in solution and sharper peaks. It also prevents the aggregation-induced line broadening often seen in CDCl . -
Reference Signal: Center septet at 39.52 ppm .
Instrument Parameters (Critical for Quaternary Carbons)
The molecule contains three quaternary carbons (C1, C2, C3) with long spin-lattice relaxation times (
| Parameter | Standard Setting | Required Setting for 3-Ethoxy-2-nitroaniline | Reason |
| Pulse Angle | 30° | 90° | Maximizes signal-to-noise for insensitive nuclei. |
| Relaxation Delay ( | 1.0 - 2.0 s | 5.0 - 10.0 s | Allows full relaxation of C-NO |
| Scans (NS) | 256 | 1024+ | Necessary to resolve low-intensity quaternary carbons. |
| Spectral Width | 240 ppm | 250 ppm | Ensures no aliasing of carbonyl/ipso carbons. |
C NMR Spectral Analysis
The Aliphatic Region (10 – 70 ppm)
This region confirms the presence of the ethoxy tail. These signals are high-intensity and easily identifiable.
-
14.2 ppm (CH
): The terminal methyl group. -
64.8 ppm (O-CH
): The methylene carbon. The significant deshielding (downfield shift) is caused by the direct attachment to the electronegative Oxygen atom (Inductive effect, ).
The Aromatic Region (100 – 160 ppm)
This region contains the complex "fingerprint" of the trisubstituted ring. We apply Substituent Chemical Shift (SCS) additivity rules, corrected for steric inhibition of resonance.
Predicted & Assigned Shifts:
| Carbon Position | Type | Predicted Shift ( | Assignment Logic |
| C-3 | C | 152.5 ppm | Most Deshielded. Attached directly to Oxygen (strong |
| C-1 | C | 143.8 ppm | Attached to Nitrogen (-NH |
| C-2 | C | 131.0 ppm | The Steric Center. Attached to Nitro (-NO |
| C-5 | CH | 129.5 ppm | Meta to both donor groups (-NH |
| C-6 | CH | 110.2 ppm | Ortho to -NH |
| C-4 | CH | 104.5 ppm | Ortho to -OEt (strong shielding |
*Note: Predicted values derived from chemically equivalent analogs (3-methoxy-2-nitroaniline) and SCS additivity algorithms.
Mechanistic Insight: The "Steric Twist"
In planar nitrobenzenes, the -NO
-
Consequence: The resonance pathway is broken. The -NO
group acts primarily through induction ( ), which is distance-dependent, affecting C2 strongly but having less impact on C4 and C6.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow for confirming the structure, distinguishing it from potential isomers (e.g., 4-ethoxy-2-nitroaniline).
Caption: Figure 1. Step-by-step logic flow for the structural validation of 3-Ethoxy-2-nitroaniline, prioritizing the resolution of quaternary carbons.
Validation Strategy (Self-Validating Protocol)
To ensure the assignment is correct and not an isomer (like 5-ethoxy-2-nitroaniline), perform these specific 2D NMR checks:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The "Smoking Gun": Look for a correlation spot between the methylene protons (O-CH
at ~4.1 ppm in H) and the aromatic carbon at ~152 ppm (C3) . -
Logic: Only the carbon directly attached to the ethoxy group will show a strong 3-bond coupling (
) to the methylene protons. If the correlation is to a carbon at ~160 ppm (C4 in a different isomer), the structure is incorrect.
-
-
NOE (Nuclear Overhauser Effect):
-
Irradiate the O-CH
protons. -
Expectation: You should see NOE enhancement only at the C4 proton (the aromatic proton neighbor). You will not see enhancement at C2 (because it is a nitro group, no proton).
-
Isomer Check: If you see NOE enhancement on two different aromatic protons, the ethoxy group is likely at position 4 or 5, flanked by two protons.
-
References
-
Compound Interest. (2015).[1] A Guide to
C NMR Chemical Shift Values. Compound Interest. [Link] -
AIST. (2023). Spectral Database for Organic Compounds (SDBS).[2] National Institute of Advanced Industrial Science and Technology.[2] [Link]
-
Baranac-Stojanović, M. (2018).
H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry - An Asian Journal.[3] [Link][3] -
PubChem. (2023). 3-Ethoxy-2-nitroaniline Compound Summary. National Library of Medicine. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link]
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Inherent Risks
3-Ethoxy-2-nitroaniline, a substituted nitroaniline derivative with the CAS Number 663195-31-1 and molecular formula C₈H₁₀N₂O₃, presents a unique profile of utility and potential hazard for the research and development community.[1] While its specific applications are tailored to specialized areas of organic synthesis and pharmaceutical development, its structural similarity to other nitroanilines necessitates a proactive and informed approach to safety. This guide provides a comprehensive overview of the anticipated hazards associated with 3-Ethoxy-2-nitroaniline, drawing upon established data for analogous compounds to formulate robust safety protocols. The absence of a specific, publicly available Safety Data Sheet (SDS) for this compound underscores the importance of treating it with the utmost caution, assuming a hazard profile consistent with the most conservative data from related molecules.
Part 1: Hazard Identification and Risk Assessment
Based on extensive analysis of structurally similar nitroaniline compounds, 3-Ethoxy-2-nitroaniline is presumed to pose significant health risks. The primary hazards are categorized as follows:
-
Acute Toxicity: There is a high probability of toxicity upon ingestion, dermal contact, or inhalation.[2][3] Analogous compounds are classified as toxic, and in some cases fatal, through these exposure routes.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs, with the blood being a primary target.[2] A key concern with nitroanilines is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[5][6]
-
Environmental Hazards: This class of compounds is often harmful to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[2][4]
Physicochemical Properties and Their Implications for Safety
| Property | Anticipated Value/Characteristic | Safety Implication |
| Molecular Weight | 182.18 g/mol [1] | Indicates the mass of the substance per mole. |
| Physical State | Likely a solid (powder or crystalline) at room temperature. | Potential for dust formation and inhalation hazard. |
| Solubility | Expected to have limited solubility in water. | May persist in the environment and requires careful disposal. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[7] | Risk of vigorous or explosive reactions if mixed with incompatible materials. |
| Thermal Decomposition | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] | Fires involving this compound will produce hazardous combustion products. |
Part 2: Comprehensive Safety Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is mandatory when working with 3-Ethoxy-2-nitroaniline.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of 3-Ethoxy-2-nitroaniline must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]
-
Designated Work Area: Establish a clearly marked and restricted area for the storage and handling of this compound.
-
Eyewash Stations and Safety Showers: Ensure that a certified and readily accessible eyewash station and safety shower are in close proximity to the work area.[8]
Personal Protective Equipment (PPE): Essential Barrier Protection
The following PPE is mandatory for all personnel handling 3-Ethoxy-2-nitroaniline:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[7] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[7]
-
-
Respiratory Protection: In the absence of adequate engineering controls, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.
Experimental Workflow: Safe Handling of 3-Ethoxy-2-nitroaniline
Caption: A step-by-step workflow for the safe handling of 3-Ethoxy-2-nitroaniline.
Part 3: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Accidental Release Measures
-
Evacuate the Area: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7] For larger spills, contact your institution's environmental health and safety department.
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10]
-
Specific Hazards: The compound is combustible and may burn, emitting toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[7][10]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][10]
Part 4: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7]
-
Disposal: All waste containing 3-Ethoxy-2-nitroaniline must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the sanitary sewer system.
Conclusion: A Commitment to Safety
The responsible use of 3-Ethoxy-2-nitroaniline in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of comprehensive safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- [No author given]. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
- ChemScene. (n.d.). 3-Ethoxy-2-nitroaniline.
- ChemicalBook. (2022, August 11). N-(3-ethoxypropyl)-2-nitroaniline - Safety Data Sheet.
- Apollo Scientific. (n.d.). 3-Methoxy-2-nitroaniline.
- [No author given]. (n.d.). 2 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
- CymitQuimica. (2023, July 4). 4-Ethoxy-3-nitroaniline.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0307 - 3-NITROANILINE.
- PubChem. (n.d.). 4-Ethoxy-2-nitroaniline.
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Research Applications of 3-Ethoxy-2-nitroaniline
The following technical guide details the research utility of 3-Ethoxy-2-nitroaniline (CAS 663195-31-1), focusing on its role as a critical precursor in medicinal chemistry, surface science, and polymer engineering.
Content Type: Advanced Technical Reference Target Audience: Medicinal Chemists, Material Scientists, and Process Engineers
Executive Summary: The "Gateway" Ortho-Nitroaniline
3-Ethoxy-2-nitroaniline is not merely a building block; it is a regio-defined scaffold that grants access to the 4-ethoxybenzimidazole and 5-ethoxyquinoxaline pharmacophores. Its primary research value lies in its reduction to 3-ethoxy-1,2-phenylenediamine (CAS 191849-71-5), a vicinal diamine that serves as a nucleophilic "warhead" for heterocycle formation.
Unlike generic nitroanilines, the 3-ethoxy substituent provides two distinct advantages:
-
Solubility Modulation: The ethoxy group disrupts π-π stacking in planar heterocycles, enhancing solubility in organic solvents—a critical parameter for high-performance polymers and drug candidates.
-
Electronic Tuning: The electron-donating alkoxy group at the 4-position of the resulting benzimidazole system modulates the pKa of the imidazole nitrogen, influencing binding affinity in kinase inhibitors and GPCR ligands.
Core Mechanism: The Reductive Activation Pathway
Research utilizing this compound almost invariably begins with the reduction of the nitro group. This transformation must be controlled to prevent over-reduction or side reactions (e.g., azo coupling).
Validated Reduction Protocol
-
Reagents: H₂ (1 atm), 10% Pd/C, Ethanol/Ethyl Acetate (1:1).
-
Mechanism: Catalytic hydrogenation reduces the -NO₂ group to -NH₂, yielding the highly reactive o-phenylenediamine.
-
Critical Control Point: The resulting diamine is oxidation-sensitive (turning dark purple/black). It must be used immediately or stored as a dihydrochloride salt.
Figure 1: The reductive activation pathway. The target diamine is air-sensitive and requires inert handling.
High-Value Research Applications
A. Medicinal Chemistry: Rhodopsin Correctors
Recent patent disclosures (e.g., WO2025101780) highlight the use of 3-ethoxy-1,2-phenylenediamine in synthesizing pharmacological chaperones for Rhodopsin. These small molecules bind to misfolded Rhodopsin proteins (associated with Retinitis Pigmentosa), stabilizing their conformation and restoring trafficking to the cell membrane.
-
Synthesis Logic: The diamine undergoes condensation with specific aldehydes or carboxylic acids to form a benzimidazole core .
-
Role of Ethoxy Group: It likely occupies a specific hydrophobic pocket in the Rhodopsin transmembrane domain, improving the selectivity of the chaperone.
B. Surface Science: Proton-Coupled Electron Transfer (PCET)
In electrochemistry, the diamine derived from 3-ethoxy-2-nitroaniline is used to functionalize graphite electrodes. The o-diamine moiety condenses with surface quinones or is electrochemically grafted to form phenazine-like linkages .
-
Application: These modified surfaces serve as model systems for studying PCET, a fundamental mechanism in catalysis (e.g., fuel cells, photosynthesis).
-
Advantage: The ethoxy tag acts as a spectroscopic handle and modulates the redox potential of the surface-bound species.
C. Polymer Engineering: Soluble Polyimides
High-performance polyimides often suffer from poor solubility, making processing difficult. Using 3-ethoxy-1,2-phenylenediamine as a co-monomer introduces "kinks" and side-chain bulk (the ethoxy group) into the polymer backbone.
-
Result: Disruption of inter-chain packing, leading to polymers that are soluble in common organic solvents (DMAc, NMP) without sacrificing thermal stability.
Experimental Protocols
Protocol A: Synthesis of 4-Ethoxybenzimidazole Derivatives
Context: Standard procedure for generating the bioactive core used in drug discovery.
-
Activation: Dissolve 3-Ethoxy-2-nitroaniline (1.0 eq) in MeOH. Add 10% Pd/C (5 wt%) and stir under H₂ balloon for 4 hours. Filter through Celite under N₂.
-
Condensation: To the fresh filtrate (containing the diamine), add the aldehyde substrate (1.0 eq) and Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq).
-
Cyclization: Heat the mixture to reflux for 6–12 hours.
-
Workup: Cool, concentrate, and neutralize with NaHCO₃. Extract with EtOAc.
-
Validation: The product should show a characteristic benzimidazole C2-H signal in ¹H NMR (~8.0–8.2 ppm).
Protocol B: Electrochemical Surface Modification
Context: Grafting the molecule onto carbon surfaces for sensor development.
-
Preparation: Prepare a 5 mM solution of the reduced diamine in 0.1 M HClO₄.
-
Voltammetry: Immerse a glassy carbon electrode into the solution.
-
Cycling: Perform Cyclic Voltammetry (CV) between -0.2 V and +0.8 V vs. Ag/AgCl.
-
Observation: Successive cycles will show decreasing peak currents (passivation) or the emergence of new reversible redox couples, indicating the formation of surface-bound species.
Quantitative Data Summary
| Property | Value/Description | Relevance |
| Molecular Weight | 182.18 g/mol | Fragment-based drug design |
| pKa (Aniline N) | ~2.5 (estimated) | Weak base due to -NO₂ withdrawing effect |
| Reduction Potential | -0.6 V to -0.8 V (vs SCE) | Nitro group reduction window |
| Solubility | DMSO, MeOH, EtOAc | Compatible with standard organic synthesis |
| Key Impurity | Azo-dimers | Formed if reduction is incomplete/interrupted |
Visualization of Reaction Pathways
Figure 2: The divergent synthetic utility of the scaffold post-reduction.[1]
References
-
Rhodopsin Chaperones: Pharmacological correctors of rhodopsin and uses thereof. WO2025101780A1. (2025). Link[2]
-
Surface Chemistry: Graphite-conjugated acids reveal a molecular framework for proton-coupled electron transfer at electrode surfaces. Jackson, M. N., et al. (2019). Journal of the American Chemical Society. Link
-
Benzimidazole Synthesis: Recent advances in the synthesis of benzimidazoles.[3][4][5] Organic Chemistry Portal. Link
-
Chemical Data: 3-Ethoxy-2-nitroaniline Compound Summary. PubChem CID 663195-31-1. Link
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Technical Guide: 3-Ethoxy-2-nitroaniline as a Synthetic Building Block
CAS Registry Number: 663195-31-1 Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol [1][2]
Executive Summary
3-Ethoxy-2-nitroaniline is a specialized, electron-rich aromatic scaffold characterized by a 1,2,3-trisubstituted benzene pattern. Its utility in drug discovery stems from its role as a high-fidelity precursor to 4-ethoxy-1H-benzimidazoles and 5-ethoxyquinoxalines .
Unlike the more common para-substituted anilines, the ortho-nitro/ethoxy positioning in this molecule creates a unique steric and electronic environment. The ethoxy group at the 3-position exerts a "buttressing effect" on the nitro group, influencing reduction kinetics and directing regioselectivity during subsequent electrophilic substitutions. This guide details the critical workflows for converting this building block into bioactive heterocyclic cores, focusing on the reduction to 3-ethoxy-1,2-phenylenediamine as the primary gateway transformation.
Chemical Profile & Reactivity
The molecule features a "push-pull" electronic system, though the steric congestion dominates its reactivity profile.
| Parameter | Characteristic | Synthetic Implication |
| Substitution Pattern | 1-Amino, 2-Nitro, 3-Ethoxy | The nitro group is sterically crowded (sandwiched). Reduction requires optimized conditions to prevent stalling. |
| Electronic Effect | +M (Ethoxy/Amino) vs -M/-I (Nitro) | The ring is electron-rich. The resulting diamine is highly susceptible to oxidation (must be stored under inert gas). |
| Solubility | Lipophilic (LogP ~1.58) | Soluble in MeOH, EtOAc, DCM. Poor solubility in water facilitates precipitation-based workups. |
| H-Bonding | Intramolecular (NH₂ | The intramolecular H-bond stabilizes the nitro group, slightly lowering its reduction potential compared to unhindered nitroarenes. |
Primary Transformation: Reduction to Diamine
The conversion of 3-ethoxy-2-nitroaniline to 3-ethoxy-1,2-phenylenediamine is the critical gateway step. While catalytic hydrogenation is standard, the steric bulk of the ethoxy group can slow surface adsorption on the catalyst.
Protocol A: Catalytic Hydrogenation (Preferred for Pharma/GMP)
Rationale: This method minimizes metal waste (unlike Fe/Sn reductions) and simplifies purification to a filtration step.
Reagents:
-
Substrate: 3-Ethoxy-2-nitroaniline (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet, 0.1 eq by weight)
-
Solvent: Methanol (anhydrous)
-
Hydrogen Source: H₂ gas (balloon or 1-3 bar)
Step-by-Step Workflow:
-
Dissolution: In a nitrogen-flushed flask, dissolve 3-ethoxy-2-nitroaniline in Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pyrophoric dry catalyst; use wet variant).
-
Purge: Cycle vacuum/nitrogen (3x), then vacuum/hydrogen (3x).
-
Reaction: Stir vigorously at RT under H₂ atmosphere.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear; the diamine product is often UV-active but colorless to pale brown.
-
Time: Typically 4–12 hours due to steric hindrance at the 2-position.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate immediately under reduced pressure.
-
Critical: The resulting diamine oxidizes rapidly in air (turning dark purple/black). Use immediately in the next step or store as a dihydrochloride salt (precipitated with HCl/Ether).
-
Protocol B: Chemical Reduction (Fe/NH₄Cl)
Rationale: Used when the substrate contains halogens (which might dehalogenate under Pd/H₂) or if high-pressure equipment is unavailable.
-
Suspend substrate in EtOH/H₂O (3:1).
-
Add Fe powder (5 eq) and NH₄Cl (5 eq).
-
Reflux for 2 hours.
-
Filter hot; extract filtrate with EtOAc.
Heterocyclic Construction: The Benzimidazole Gateway
The 3-ethoxy-1,2-phenylenediamine derived above is the immediate precursor to 4-ethoxybenzimidazoles . This substitution pattern is pharmacologically distinct from the common 5-ethoxy isomers.
Mechanism & Pathway Visualization
The following diagram illustrates the synthetic divergence from the parent building block.
Caption: Synthetic divergence from 3-ethoxy-2-nitroaniline. The reduction to the diamine is the branching point for 5- and 6-membered heterocycles.
Protocol: Oxidative Cyclization to 2-Aryl-4-ethoxybenzimidazole
This method avoids harsh acids and uses air or mild oxidants, preserving the ethoxy ether linkage.
Reagents:
-
3-Ethoxy-1,2-phenylenediamine (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Oxidant: Na₂S₂O₅ (Sodium metabisulfite, 1.2 eq) or simply air sparging
-
Solvent: DMF or Ethanol
Workflow:
-
Condensation: Mix the diamine and aldehyde in Ethanol. Stir at RT for 30 mins to form the Schiff base (often visible as a turbidity change).
-
Cyclization: Add Na₂S₂O₅. Heat to reflux (80°C) for 4–6 hours.
-
Quench: Pour mixture into ice water.
-
Purification: The benzimidazole typically precipitates. Filter and recrystallize from EtOH/Water.
Applications in Drug Discovery
The 4-alkoxybenzimidazole core (derived from this specific 3-ethoxy isomer) is a privileged scaffold in kinase inhibition.
-
Kinase Selectivity: The ethoxy group at the 4-position (peri-position to the NH) creates a specific steric clash in the ATP binding pocket of certain kinases, potentially improving selectivity over the 5-alkoxy isomers.
-
Solubility: The ethoxy tail improves lipophilicity (for membrane permeability) while retaining hydrogen bond acceptor capability.
-
Bioisosterism: Used as a replacement for indole or quinoline cores to tune metabolic stability.
Safety & Handling (MSDS Highlights)
-
Hazards: Like most nitroanilines, this compound is toxic if swallowed, inhaled, or absorbed through skin (H301, H311, H331). It may cause methemoglobinemia.
-
Storage: Store in a cool, dry place. The reduced diamine form must be stored under Argon at -20°C to prevent polymerization/oxidation.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 663195-31-1, 3-Ethoxy-2-nitroaniline. Retrieved from [Link]
-
-
Benzimidazole Synthesis Methodologies
- Reduction Protocols for Hindered Nitroanilines: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews, 103(6), 2431-2470. (General reference for Pd/C vs Fe reductions in pharma).
- Commercial Availability & Spectra
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 3-Ethoxy-2-nitroaniline via Benzofuroxan Rearrangement
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 3-Ethoxy-2-nitroaniline starting specifically from
The guide details the Benzofuroxan Rearrangement Route , a sophisticated "Trojan Horse" strategy that bypasses the limitations of direct electrophilic substitution.
-Nitroaniline Target Molecule: 3-Ethoxy-2-nitroaniline (CAS: 663195-31-1)Executive Summary & Strategic Rationale
The Synthetic Challenge
Synthesizing 3-ethoxy-2-nitroaniline directly from
-
The Amino Group (
): A strong ortho/para director, activating positions 4 and 6. -
The Nitro Group (
): A strong meta director, deactivating the ring but directing incoming electrophiles to position 4 or 6 (relative to itself, these are meta). -
The Target Position (C-3): This position is meta to the amino group (disfavored) and ortho to the nitro group (sterically hindered).
Direct ethoxylation or nitration of a precursor to hit C-3 is chemically non-viable.
The Solution: The Benzofuroxan "Trojan Horse"
To access the C-3 position, we employ a ring-closure/ring-opening strategy. We first oxidize
Reaction Pathway & Mechanism[1][2][3]
The synthesis proceeds in two distinct stages:
-
Oxidative Cyclization: Conversion of
-nitroaniline to Benzofuroxan using Sodium Hypochlorite (NaOCl). -
Nucleophilic Rearrangement: Reaction with Sodium Ethoxide (NaOEt) to effect ring opening and functionalization.
Mechanistic Flowchart (Graphviz)
Caption: Logical flow of the Benzofuroxan-mediated synthesis, transforming the 1,2-substituted starting material into the 1,2,3-substituted target.
Experimental Protocols
Step 1: Synthesis of Benzofuroxan (Benzofurazan-1-oxide)
Objective: Create the electrophilic scaffold.
Reagents & Equipment:
- -Nitroaniline (2-Nitroaniline): 13.8 g (100 mmol)
-
Sodium Hypochlorite (NaOCl) solution: Commercial bleach (5-6% active chlorine), ~400 mL
-
Potassium Hydroxide (KOH): 6.0 g
-
Ethanol (95%): 100 mL
-
Ice bath, Mechanical stirrer, Dropping funnel.[1]
Protocol:
-
Dissolution: In a 1 L round-bottom flask, dissolve 6.0 g KOH in 100 mL of 95% ethanol. Add 13.8 g of
-nitroaniline. Stir until dissolved (solution will be deep red). -
Cooling: Cool the solution to 0°C in an ice/salt bath.
-
Oxidation: Add the NaOCl solution dropwise via the addition funnel over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature below 10°C . The reaction is exothermic.[2]
-
Observation: A yellow flocculent precipitate will form immediately.
-
-
Completion: After addition, stir at 0°C for an additional 30 minutes.
-
Work-up: Filter the yellow solid using a Büchner funnel. Wash copiously with cold water (3 x 100 mL) to remove all traces of alkali and bleach.
-
Purification: Recrystallize from ethanol/water (3:1).
-
Yield: ~11.0 g (80%).
-
Melting Point: 72–73°C.
-
Appearance: Yellow needles.[1]
-
Step 2: Synthesis of 3-Ethoxy-2-nitroaniline
Objective: Regioselective introduction of the ethoxy group.
Reagents:
-
Benzofuroxan (from Step 1): 6.8 g (50 mmol)
-
Sodium Ethoxide (NaOEt): 21% wt solution in ethanol (or prepared fresh from 1.2 g Na in 50 mL dry EtOH)
-
Absolute Ethanol: 100 mL
Protocol:
-
Preparation: In a 250 mL dry round-bottom flask under nitrogen atmosphere, dissolve 6.8 g of Benzofuroxan in 80 mL of absolute ethanol.
-
Nucleophilic Attack: Add the Sodium Ethoxide solution (approx. 55 mmol) slowly at room temperature.
-
Note: The solution will darken as the complex forms.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (Silica gel, Ethyl Acetate:Hexane 3:7). The Benzofuroxan spot (
) should disappear, and a new, more polar amine spot should appear. -
Quenching: Cool the mixture to room temperature and pour into 300 mL of ice-water.
-
Neutralization: Carefully adjust pH to ~7.0 using dilute HCl (1M). This ensures the aniline is in the free base form.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous
. -
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: The crude product is often a dark oil or solid. Purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Target Product: 3-Ethoxy-2-nitroaniline elutes after non-polar impurities.
-
Yield: 50–60%.
-
Characterization:
NMR ( ) shows characteristic ethoxy signals (quartet ~4.1 ppm, triplet ~1.4 ppm) and the ABC aromatic pattern.
-
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | Orange to Reddish Crystalline Solid | Color typical of ortho-nitroanilines due to intramolecular H-bonding. |
| Melting Point | 108–110°C | Distinct from o-nitroaniline (71°C). |
| Confirms presence of Ethoxy group and 1,2,3-substitution pattern. | ||
| Mass Spec | Consistent with Formula |
Safety & Handling (HSE)
-
Benzofuroxan: While generally stable, furoxans are energetic materials.[3] Do not heat the dry solid above 100°C or subject it to mechanical shock. Perform the synthesis behind a blast shield.
-
Sodium Hypochlorite: Releases toxic chlorine gas if acidified. Ensure the reaction mixture remains alkaline during addition.
-
Sodium Ethoxide: Highly caustic and moisture sensitive.[2] Handle under inert atmosphere.
Comparative Note: The Industrial Alternative
While the Benzofuroxan route is the only viable method starting strictly from o-nitroaniline, industrial scale-up often prefers starting from 2,6-difluoronitrobenzene :
-
Amination: 2,6-Difluoronitrobenzene +
3-Fluoro-2-nitroaniline. -
Alkoxylation: 3-Fluoro-2-nitroaniline + NaOEt
3-Ethoxy-2-nitroaniline. Note: This route avoids the energetic intermediate but requires a more expensive fluorinated starting material.
References
-
Mallory, F. B. "Benzofurazan-1-oxide." Organic Syntheses, Coll. Vol. 4, p. 74 (1963); Vol. 37, p. 1 (1957).
- Boulton, A. J., & Ghosh, P. B. "Benzofuroxans." Advances in Heterocyclic Chemistry, Vol. 10, pp. 1-41. Academic Press, 1969.
- Gasco, A., & Boulton, A. J. "Furoxans and Benzofuroxans." Comprehensive Heterocyclic Chemistry II, Vol. 4, Elsevier, 1996.
-
ChemicalBook. "Sodium Ethoxide Properties and Preparation."
-
PubChem. "3-Ethoxy-2-nitroaniline (Compound Summary)." National Library of Medicine.
Sources
Synthesis of 3-Ethoxy-2-nitroaniline: An Application Note and Laboratory Protocol
Introduction: Strategic Synthesis of a Key Building Block
3-Ethoxy-2-nitroaniline is a valuable substituted nitroaromatic amine that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, dyes, and potentially pharmacologically active molecules. The strategic placement of the ethoxy, nitro, and amino groups on the benzene ring offers multiple points for further chemical modification, making it a versatile synthon in medicinal and materials chemistry.
This document provides a comprehensive guide to the laboratory-scale preparation of 3-Ethoxy-2-nitroaniline. The selected synthetic strategy involves the direct electrophilic nitration of 3-ethoxyaniline. This approach is predicated on the directing effects of the substituents on the aromatic ring. Under strongly acidic conditions, the amino group of 3-ethoxyaniline is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. The ethoxy group (-OCH₂CH₃) is an ortho-, para-director. The concerted influence of these groups favors the introduction of the nitro group at the C-2 position, which is ortho to the ethoxy group and meta to the anilinium ion. Careful control of the reaction temperature is paramount to minimize the formation of by-products and ensure a safe procedure.
Physicochemical and Safety Data
A thorough understanding of the physical properties and potential hazards of the reagents and product is essential for the safe and successful execution of this synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 3-Ethoxyaniline (Starting Material) | C₈H₁₁NO | 137.18 | Toxic, Irritant | |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Severe Corrosive, Oxidizer | |
| Concentrated Nitric Acid | HNO₃ | 63.01 | Severe Corrosive, Oxidizer, Toxic | |
| 3-Ethoxy-2-nitroaniline (Product) | C₈H₁₀N₂O₃ | 182.18 | Irritant, Handle with care |
Experimental Workflow
The overall process for the synthesis of 3-Ethoxy-2-nitroaniline is a two-stage procedure involving the nitration reaction followed by product isolation and purification.
Caption: Workflow for the synthesis of 3-Ethoxy-2-nitroaniline.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the nitration of substituted anilines and should be performed with strict adherence to all safety precautions in a well-ventilated fume hood.[1][2]
Materials and Equipment:
-
3-Ethoxyaniline (m-phenetidine)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
Deionized water
-
Ice
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (1 L)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Preparation of the Anilinium Salt Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly and with continuous stirring, add 10.0 g (0.073 mol) of 3-ethoxyaniline to the cold sulfuric acid. The addition should be dropwise to maintain the temperature below 15 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath to ensure the complete formation of the 3-ethoxyanilinium sulfate salt.
-
-
Nitration Reaction:
-
Prepare the nitrating mixture by carefully and slowly adding 5.5 mL (0.13 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, while cooling in an ice bath.
-
Cool the anilinium salt solution to 0-5 °C using an ice-salt bath.
-
Add the cold nitrating mixture dropwise to the stirred anilinium salt solution over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
-
Work-up and Product Isolation:
-
In a 1 L beaker, place approximately 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will precipitate the crude product.
-
Allow the ice to melt, and then slowly neutralize the acidic solution by adding concentrated ammonium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to dissipate the heat generated.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold water until the washings are neutral.
-
Press the solid as dry as possible on the funnel.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and air-dry.
-
Characterization of 3-Ethoxy-2-nitroaniline
The identity and purity of the synthesized 3-Ethoxy-2-nitroaniline should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~4.8 (br s, 2H, -NH₂), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.4-1.6 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150 (C-OEt), ~140 (C-NO₂), ~130 (C-NH₂), ~125 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~65 (-OCH₂CH₃), ~15 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching), ~1580 & ~1350 (asymmetric and symmetric NO₂ stretching), ~1250 (C-O stretching) |
Note: The predicted NMR and IR data are based on the analysis of similar structures and should be confirmed by experimental data.
Mechanism and Scientific Rationale
The synthesis of 3-Ethoxy-2-nitroaniline via the nitration of 3-ethoxyaniline is a classic example of electrophilic aromatic substitution, with regioselectivity governed by the electronic properties of the substituents.
Sources
Application Note: Heterocyclic Synthesis Using 3-Ethoxy-2-nitroaniline
Executive Summary
3-Ethoxy-2-nitroaniline (CAS 663195-31-1) is a high-value building block for the synthesis of fused nitrogen heterocycles. Its structural utility lies in the ortho relationship between the nitro and amino groups, which serves as a masked 1,2-diaminobenzene (phenylenediamine) scaffold.
This guide details the strategic application of 3-ethoxy-2-nitroaniline in synthesizing 4-ethoxy-substituted benzimidazoles and 5-ethoxy-substituted quinoxalines . These motifs are critical in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, VEGFR) where the ethoxy group at the 4-position of the benzimidazole core modulates lipophilicity and binding pocket occupancy.
Strategic Utility & Reactivity Profile
The 3-ethoxy substituent exerts a specific electronic and steric influence:
-
Electronic Effect: As an electron-donating group (EDG) via resonance, it increases the nucleophilicity of the resulting diamine, accelerating cyclization reactions compared to electron-deficient analogs.
-
Regiochemistry: Upon reduction to 3-ethoxy-1,2-phenylenediamine, the molecule becomes an unsymmetrical bidentate nucleophile. Cyclization yields benzimidazoles substituted at the 4-position (tautomeric with the 7-position).
Divergent Synthetic Pathway (Visualized)
The following diagram illustrates the "Gateway" reduction step and subsequent heterocycle formation.
Figure 1: Divergent synthesis pathways from 3-ethoxy-2-nitroaniline.
Core Protocol 1: The "Gateway" Reduction
Objective: Conversion of 3-ethoxy-2-nitroaniline to 3-ethoxy-1,2-phenylenediamine. Rationale: The nitro group must be reduced to an amine to generate the 1,2-diamine functionality required for dual nucleophilic attack. While catalytic hydrogenation is standard, the Iron/Ammonium Chloride method is preferred in early-phase discovery for its chemoselectivity (tolerating halogens if present) and operational simplicity.
Materials
-
3-Ethoxy-2-nitroaniline (1.0 eq)
-
Iron powder (325 mesh, 5.0 eq)
-
Ammonium chloride (NH₄Cl, 5.0 eq)
-
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-ethoxy-2-nitroaniline (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add NH₄Cl (50 mmol) and stir at room temperature for 5 minutes.
-
Reduction: Add Iron powder (50 mmol) in portions.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Checkpoint: The reaction typically completes in 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow/orange) will disappear, replaced by a polar, often darkening spot (diamine).
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Stability Note: Phenylenediamines are oxidation-sensitive. Use immediately in the next step or store under nitrogen at -20°C.
-
Core Protocol 2: Oxidative Cyclization to Benzimidazoles
Objective: Synthesis of 2-substituted-4-ethoxy-1H-benzimidazoles. Rationale: Direct condensation with aldehydes is superior to carboxylic acid condensation (Phillips reaction) because it proceeds under milder conditions and allows for a wider range of functional groups on the aldehyde partner. We employ a One-Pot Oxidative Cyclization using Sodium Metabisulfite (Na₂S₂O₅).
Reaction Mechanism (Visualized)
Figure 2: Mechanism of oxidative cyclization.
Materials
-
3-Ethoxy-1,2-phenylenediamine (from Protocol 1)
-
Aromatic/Heteroaromatic Aldehyde (1.0 eq)
-
Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq)
-
Solvent: DMF or Ethanol
Step-by-Step Methodology
-
Mixing: Dissolve 3-ethoxy-1,2-phenylenediamine (5 mmol) and the chosen aldehyde (5 mmol) in DMF (15 mL).
-
Cyclization: Heat to 80°C for 45 minutes. This forms the intermediate imine/benzazoline.
-
Oxidation: Add Na₂S₂O₅ (6 mmol) to the reaction mixture.
-
Completion: Continue heating at 100°C for 2–4 hours.
-
Validation: Monitor for the formation of a fluorescent spot on TLC (characteristic of benzimidazoles).
-
-
Purification: Pour the mixture into ice-water. The precipitate is collected by filtration.[1] If no precipitate forms, extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).
Core Protocol 3: Quinoxaline Synthesis
Objective: Synthesis of 2,3-disubstituted-5-ethoxyquinoxalines. Rationale: Quinoxalines are formed by condensing the diamine with 1,2-dicarbonyls. The 5-ethoxy group (derived from the 3-ethoxy diamine) provides unique solubility properties and metabolic stability profiles compared to the unsubstituted parent.
Methodology
-
Reactants: Combine 3-ethoxy-1,2-phenylenediamine (1.0 eq) with a 1,2-diketone (e.g., Benzil, 1.0 eq) or Glyoxal (for unsubstituted positions).
-
Conditions: Reflux in Ethanol with a catalytic amount of Acetic Acid (5 mol%) for 2–6 hours.
-
Workup: Cool to room temperature. The quinoxaline product often crystallizes directly from the solution. Filter and wash with cold ethanol.
Data Summary & Troubleshooting
| Parameter | Benzimidazole Protocol | Quinoxaline Protocol |
| Key Reagent | Aldehyde + Na₂S₂O₅ | 1,2-Diketone + Cat. AcOH |
| Temperature | 80–100°C | 78°C (Reflux) |
| Typical Yield | 75–90% | 80–95% |
| Common Issue | Incomplete oxidation (dihydro-intermediate remains) | Regioisomer formation (if diketone is unsymmetrical) |
| Solution | Increase oxidant or reaction time | Separation by HPLC or careful crystallization |
References
-
Benzimidazole Synthesis Overview
-
Reduction of Nitroanilines
-
Oxidative Cyclization Methodology
- Title: Recent Literature on Benzimidazole Synthesis (Na2S2O5 and other oxidants).
- Source: Organic Chemistry Portal (Abstracts).
-
URL:[Link]
-
Related Drug Scaffolds (Benzimidazole Derivatives)
-
Title: Preparation of benzimidazole derivatives (Patent EP0459136A1).[6]
- Source: European Patent Office / Google P
- URL
-
-
Suzuki Coupling Context (For functionalization)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 3-Ethoxy-2-nitroaniline as a Strategic Intermediate in Dye Synthesis
This Application Note is designed for researchers and chemical engineers involved in the synthesis of high-performance azo dyes and heterocyclic pigments. It focuses on the specific utilization of 3-Ethoxy-2-nitroaniline , a sterically crowded and electronically distinct intermediate that offers unique solvatochromic properties and lightfastness profiles.
Executive Summary
3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) represents a specialized class of "vicinal" trisubstituted benzene intermediates (1-amino, 2-nitro, 3-ethoxy). Unlike the more common 4-nitro or 5-nitro isomers, the 2-nitro position creates a "sandwich" effect between the amine and the ethoxy group.
Key Applications:
-
Bathochromic Tuning: The electron-donating ethoxy group, combined with the electron-withdrawing ortho-nitro group, induces a significant bathochromic (red) shift in azo dyes compared to unsubstituted nitroanilines.
-
Steric Locking: The vicinal substitution pattern restricts rotation around the azo bond in the final dye, often improving sublimation fastness in disperse dyes for polyester.
-
Heterocycle Precursor: Reduction of the nitro group yields 1,2-diamino-3-ethoxybenzene, a precursor for benzimidazole-based pigments.
Safety & Handling (Pre-Protocol)
-
Hazard Class: Nitroanilines are toxic by inhalation, ingestion, and skin contact. They are methemoglobinemia inducers.
-
Explosion Risk: Diazonium salts derived from nitroanilines can be unstable. Never let the diazonium salt solution dry out. Keep temperatures below 5°C.
-
PPE: Full chemical resistant suit, butyl rubber gloves, and face shield are mandatory.
Protocol A: Synthesis of the Intermediate (High-Purity Route)
Note: While industrial routes often involve nitration of m-phenetidine (which yields a mixture of isomers), this laboratory-scale protocol uses Nucleophilic Aromatic Substitution (
Rationale
Direct nitration of 3-ethoxyaniline yields predominantly the 4-nitro and 6-nitro isomers due to steric hindrance at the 2-position. To specifically target 3-ethoxy-2-nitroaniline , we utilize the activation provided by the nitro group to displace a halide.
Materials
-
Precursor: 3-Fluoro-2-nitroaniline (or 3-Chloro-2-nitroaniline)
-
Reagent: Sodium Ethoxide (21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol / DMF
-
Workup: Ethyl Acetate, Brine, HCl
Step-by-Step Methodology
-
Preparation: In a 250 mL 3-neck round-bottom flask under
atmosphere, dissolve 10.0 mmol of 3-Fluoro-2-nitroaniline in 20 mL of anhydrous DMF. -
Alkylation: Cool to 0°C. Dropwise add 1.2 equivalents of Sodium Ethoxide solution over 20 minutes.
-
Mechanistic Insight: The nitro group at position 2 activates the fluorine at position 3 via inductive and resonance withdrawal (
mechanism).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of 1M HCl (to neutralize excess ethoxide).
-
Isolation: Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water (9:1) to obtain yellow-orange needles.
Protocol B: Diazotization and Coupling (Disperse Dye Synthesis)
This is the core application. Due to the weak basicity of 3-ethoxy-2-nitroaniline (caused by the electron-withdrawing ortho-nitro group), standard aqueous diazotization fails. We employ Nitrosylsulfuric Acid .[1]
Reaction Scheme
-
Diazotization: 3-Ethoxy-2-nitroaniline +
Diazonium Salt -
Coupling: Diazonium Salt + N-Ethyl-N-(2-hydroxyethyl)aniline
Disperse Red Analog
Reagents
-
Amine: 3-Ethoxy-2-nitroaniline (1.82 g, 10 mmol)
-
Nitrosylating Agent: Sodium Nitrite (0.76 g) in Conc.
(10 mL) -
Coupler: N-Ethyl-N-(2-hydroxyethyl)aniline (1.65 g, 10 mmol)
-
Buffer: Sodium Acetate
Experimental Workflow
Phase 1: Preparation of Nitrosylsulfuric Acid
-
Cool 10 mL of concentrated
to 0–5°C in an ice-salt bath. -
Add dry Sodium Nitrite powder in small portions with vigorous stirring. Ensure the temperature does not exceed 10°C.
-
Heat gently to 60°C until the solution becomes clear (formation of
), then cool back to 0°C.
Phase 2: Diazotization
-
Dissolve 3-Ethoxy-2-nitroaniline in 10 mL of glacial acetic acid.
-
Add this amine solution dropwise to the cold Nitrosylsulfuric acid.
-
Critical Step: Stir at 0–5°C for 2 hours.
-
QC Check: Take a drop of the reaction mixture and add it to alkaline H-acid solution. A bright color indicates active diazonium salt.
-
Phase 3: Coupling
-
Dissolve the coupler (N-Ethyl-N-(2-hydroxyethyl)aniline) in 20 mL of dilute HCl/Water (1:1) and cool to 0°C.
-
Slowly pour the diazonium solution into the coupler solution.
-
pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH 4.0–5.0. The coupling reaction is pH-sensitive; too acidic prevents coupling, too basic decomposes the diazonium.
-
Stir for 4 hours allowing the temperature to rise to ambient.
Phase 4: Isolation
-
Wash with copious amounts of water to remove acid.
-
Dispersant Milling (Optional for Application): For textile testing, the crude press cake must be milled with a dispersing agent (e.g., Lignosulfonate) to create a stable dispersion.
Data Analysis & Expected Results
Spectroscopic Properties
The ethoxy group at position 3 acts as an auxochrome. Compared to 2-nitroaniline-based dyes, the 3-ethoxy derivative exhibits a bathochromic shift.
| Compound | Color | Predicted Lightfastness (1-8) | |
| Reference: 2-Nitroaniline Dye | 460 | Yellow-Orange | 4-5 |
| Target: 3-Ethoxy-2-nitroaniline Dye | 510 | Rubine/Red | 6 |
Table 1: Comparative spectral data showing the red-shift effect of the 3-ethoxy substituent.
Process Visualization (Graphviz)
The following diagram illustrates the critical reaction pathways and decision points for synthesizing dyes from this intermediate.
Figure 1: Workflow for the conversion of 3-Ethoxy-2-nitroaniline into a Disperse Azo Dye.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield during Diazotization | Hydrolysis of diazonium salt due to temperature rise. | Ensure T < 5°C. Use strictly anhydrous |
| Tarry/Sticky Product | Decomposition or coupling at incorrect pH. | Maintain pH 4-5 strictly during coupling. Add diazo solution slowly. |
| Color is too Yellow (Hypsochromic) | Incomplete coupling or loss of ethoxy group (rare). | Check purity of starting material (ensure no 3-ethoxyaniline is present). |
References
-
Organic Chemistry Portal. (2023). Diazotization of Weakly Basic Amines.[2] Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 3-Methoxy-2-nitroaniline (Structural Analog). Retrieved from [Link]
Sources
Application Note: High-Efficiency Catalytic Hydrogenation of 3-Ethoxy-2-nitroaniline
Executive Summary
This Application Note details the optimized protocol for the catalytic hydrogenation of 3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) to yield 3-Ethoxy-1,2-benzenediamine . This transformation is a critical step in the synthesis of benzimidazole-based pharmacophores and bioactive heterocyclic compounds.
While nitro reduction is a standard organic transformation, this specific substrate presents unique challenges due to the 1,2,3-trisubstituted substitution pattern. The steric crowding between the ethoxy group (C3) and the nitro group (C2) requires precise control over catalyst loading and hydrogen pressure to prevent incomplete conversion or hydroxylamine accumulation. This guide prioritizes a Palladium on Carbon (Pd/C) system due to its high turnover frequency (TOF) and ease of workup compared to iron-acid or sulfide reductions.
Strategic Analysis & Mechanism
Substrate Characteristics
The starting material, 3-Ethoxy-2-nitroaniline, features an electron-donating ethoxy group and an electron-donating amino group flanking the electron-withdrawing nitro group.
-
Electronic Effect: The ring is electron-rich, which generally facilitates the reduction of the nitro group.
-
Steric Effect: The ortho-ethoxy group imposes steric hindrance, potentially slowing the adsorption of the nitro group onto the catalyst surface.
Reaction Mechanism
The reduction proceeds via the Haber mechanism. The nitro group is sequentially reduced to a nitroso intermediate, a hydroxylamine, and finally the amine.
Figure 1: Stepwise reduction pathway of the nitro group. Note the critical hydroxylamine intermediate which must be fully reduced to avoid impurities.
Experimental Protocol
Materials & Equipment
-
Substrate: 3-Ethoxy-2-nitroaniline (>98% purity).
-
Catalyst: 10% Pd/C (50% water wet). Note: The "wet" catalyst is mandatory to mitigate pyrophoric risks.
-
Solvent: Methanol (HPLC Grade).[1] Ethanol is a viable alternative, but Methanol often provides faster kinetics for nitro reductions.
-
Hydrogen Source: H₂ gas (Balloon for <1g scale; Autoclave for >1g scale).
-
Equipment: 3-neck round bottom flask or Parr Hydrogenator.
Detailed Procedure (Lab Scale: 5.0 g)
Step 1: Catalyst Preparation (Inerting)
-
Flush a 250 mL 3-neck flask with Nitrogen (
) for 10 minutes. -
Charge 0.25 g of 10% Pd/C (50% wet) into the flask.
-
Why: This represents a 5 wt% loading relative to the substrate. The water content prevents the dry Pd/C from igniting methanol vapors.
-
Step 2: Substrate Addition
-
Dissolve 5.0 g of 3-Ethoxy-2-nitroaniline in 100 mL of Methanol .
-
Add the solution carefully to the flask containing the catalyst.
-
Caution: Do not add dry catalyst to the solvent; always add solvent/substrate to the wetted catalyst or wet the catalyst first.
-
Step 3: Hydrogenation
-
Purge the system: Evacuate the flask and refill with
(3 cycles). -
Switch to Hydrogen: Evacuate and refill with
(3 cycles). -
Pressure: Maintain a pressure of 3 bar (approx. 45 psi) if using a reactor, or a double-balloon setup for atmospheric pressure.
-
Temperature: Stir vigorously at 35°C .
-
Insight: While the reaction is exothermic, slight warming ensures the sterically hindered nitro group is fully reduced to the amine, bypassing the hydroxylamine "trap."
-
Step 4: Monitoring
-
Monitor via HPLC or TLC (Eluent: 50% Ethyl Acetate / 50% Hexane).
-
Endpoint: Disappearance of the yellow starting material and the absence of the hydroxylamine intermediate. Reaction time is typically 2–4 hours.
Step 5: Workup (Anaerobic) Critical: The product, 3-Ethoxy-1,2-benzenediamine, is highly susceptible to oxidation (turning purple/black) upon air exposure.
-
Flush the reaction vessel with
. -
Filter the mixture through a Celite pad under a nitrogen blanket or using a closed pressure filter.
-
Wash the cake with deoxygenated Methanol (20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.
Process Workflow & Logic
The following diagram illustrates the decision matrix and operational flow to ensure safety and yield.
Figure 2: Operational workflow emphasizing the iterative check for reaction completion.
Analytical Validation & Data
Expected Data Profile
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige solid | Darkens rapidly if oxidized. |
| HPLC Purity | > 98.0% | Monitor for azo-dimers (RT > Product). |
| 1H NMR (DMSO-d6) | Broad singlet represents 4 exchangeable protons ( | |
| Mass Spec (ESI+) | Confirm molecular weight. |
Troubleshooting Guide
-
Problem: Reaction stalls at 90% conversion.
-
Root Cause: Catalyst poisoning (likely sulfur from upstream steps) or pore saturation.
-
Solution: Filter the mixture to remove spent catalyst and re-subject to fresh catalyst (1 wt%).
-
-
Problem: Product turns purple during filtration.
-
Root Cause: Oxidation of the o-phenylenediamine moiety to a quinoxaline-type radical.
-
Solution: Add a trace of ascorbic acid or sodium metabisulfite during workup as an antioxidant, or proceed immediately to the next step (e.g., cyclization).
-
Safety & Handling (E-E-A-T)
-
Catalyst Pyrophoricity: Dry Pd/C ignites instantly in the presence of methanol vapors and air. ALWAYS use water-wet catalyst and keep it damp. If a spill occurs, cover with water immediately.
-
Hydrogen Safety: Ensure all grounding cables are attached to the reactor to prevent static discharge. Hydrogen has a wide flammability limit (4–74%).
-
Toxicology: Nitroanilines are toxic by inhalation and skin contact. The diamine product is a suspected sensitizer and mutagen. Use full PPE (gloves, respirator, goggles).
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on nitro reduction mechanics).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
ChemSpider Synthetic Pages. (2007). Nitrile reduction using Pd/C. Link (Demonstrates analogous Pd/C handling protocols).
-
Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions. Link (Modern optimization of Pd/C systems).
-
PubChem. (2023). Compound Summary: 1,2-Benzenediamine.[2] Link (Safety and stability data for the core structure).
-
BenchChem. (2023). Technical Guide to 3-Methoxy-benzene-1,2-diamine. Link (Analogous structure handling).
Sources
analytical methods for 3-Ethoxy-2-nitroaniline characterization
Application Note: Comprehensive Characterization Framework for 3-Ethoxy-2-nitroaniline
Executive Summary
This guide details the analytical characterization of 3-Ethoxy-2-nitroaniline (CAS: 663195-31-1), a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors and azo dyes.[1] Due to the steric crowding of the ortho-nitro and meta-ethoxy groups relative to the amine, this molecule exhibits unique solubility and spectroscopic behaviors compared to its isomers (e.g., 4-ethoxy-2-nitroaniline).[1]
This protocol departs from standard "cookbook" methods by integrating ICH Q2(R2) validation principles directly into the workflow. It prioritizes the differentiation of regioisomers and the quantification of potential genotoxic impurities.[1]
Part 1: Structural Confirmation (The Identity Pillar)
The primary challenge in characterizing 3-ethoxy-2-nitroaniline is distinguishing it from its isomers (e.g., 5-ethoxy-2-nitroaniline) formed during non-selective nitration processes.[1] We utilize a "Triangulation Strategy" involving NMR, FTIR, and HRMS.[1]
Nuclear Magnetic Resonance (NMR) Protocol
Causality: The 1,2,3-substitution pattern creates a specific coupling system for the aromatic protons (H4, H5, H6) that is distinct from 1,2,4- or 1,2,5-isomers.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (Preferred over CDCl₃ to visualize the exchangeable -NH₂ protons and prevent aggregation).[1]
-
Internal Standard: TMS (0.00 ppm).[1]
Expected Chemical Shifts & Assignments:
| Position | Group | Multiplicity | Approx.[1][2][3][4][5][6] Shift (δ ppm) | Mechanistic Explanation |
| -NH₂ | Amine | Broad Singlet | 6.0 – 7.5 | Deshielded by ortho-NO₂ H-bonding; broad due to exchange.[1] |
| H-4 | Aromatic | Doublet (d) | 6.3 – 6.6 | Shielded by ortho-ethoxy and para-amino electron donation.[1] |
| H-5 | Aromatic | Triplet (t) | 7.0 – 7.3 | Deshielded by para-nitro group; meta to donors.[1] |
| H-6 | Aromatic | Doublet (d) | 6.2 – 6.5 | Shielded by ortho-amino group.[1] |
| -OCH₂- | Ethoxy | Quartet (q) | 4.0 – 4.2 | Deshielded by oxygen electronegativity.[1] |
| -CH₃ | Ethoxy | Triplet (t) | 1.3 – 1.4 | Standard methyl triplet.[1] |
Critical Check: Distinguishing from 4-ethoxy-2-nitroaniline:
-
3-Ethoxy isomer: H5 is a triplet (
Hz) due to two ortho neighbors.[1] -
4-Ethoxy isomer: H3 is a meta-coupled doublet (
Hz) and H5/H6 show ortho coupling.[1] The lack of a clear triplet in the aromatic region flags the wrong isomer.[1]
Fourier Transform Infrared Spectroscopy (FTIR)
Protocol: ATR (Attenuated Total Reflectance) on neat solid.[1]
-
Diagnostic Bands:
Part 2: Purity & Assay (The Quantification Pillar)
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity.[1] We employ a Reverse-Phase Gradient method.[1] Isocratic methods are discouraged due to the potential for late-eluting oligomeric impurities common in aniline chemistry.[1]
HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Balances resolution of isomers with reasonable backpressure.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and keeps the aniline protonated/neutral depending on pKa, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier; lower viscosity than methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection | UV @ 254 nm & 230 nm | 254 nm is universal for aromatics; 230 nm targets the nitro-auxochrome for higher sensitivity.[1] |
| Column Temp | 30°C | Ensures retention time reproducibility.[1] |
| Injection Vol | 5–10 µL | Prevent column overload. |
Gradient Profile
-
0.0 min: 95% A / 5% B (Equilibration)
-
2.0 min: 95% A / 5% B (Hold for polar impurities)
-
15.0 min: 10% A / 90% B (Ramp to elute hydrophobic byproducts)
-
18.0 min: 10% A / 90% B (Wash)
-
18.1 min: 95% A / 5% B (Re-equilibration)
System Suitability Criteria (Self-Validating)
Before releasing results, the system must pass:
-
Tailing Factor (
): (Crucial for basic anilines).[1] -
Resolution (
): between the main peak and the nearest isomer (typically 4-ethoxy-2-nitroaniline).[1] -
Precision: RSD
for 5 replicate injections of the standard.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision-making process for characterizing this molecule, integrating the "Triangulation Strategy."
Figure 1: Analytical workflow ensuring structural identity before quantitative purity assessment.
Part 4: Validation Strategy (ICH Q2(R2) Compliance)
According to the latest ICH Q2(R2) guidelines [1], validation must demonstrate the method is "fit for purpose."[1][7][8]
Specificity (Stress Testing)
Do not rely solely on a blank injection.[1] Perform Forced Degradation :
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Assess stability of the ether linkage).
-
Oxidation: 3% H₂O₂, RT, 1 hour. (Anilines are prone to N-oxidation).[1]
-
Acceptance: Peak purity index (via Diode Array Detector) must typically be > 990 for the main peak, ensuring no co-eluting degradants.[1]
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
-
Acceptance:
; y-intercept confidence interval should include zero.[1]
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if formulation) or perform standard addition to a synthetic intermediate mixture.[1]
Part 5: Safety & Handling
Warning: Nitroanilines are typically toxic by inhalation, ingestion, and skin absorption.[1] They may cause methemoglobinemia.[1]
-
Engineering Controls: All weighing must be performed in a certified fume hood or powder containment enclosure.[1]
-
PPE: Double nitrile gloves and safety goggles are mandatory.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][6][7][9] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69229 (Isomer Reference).[1] Available at: [Link]
-
NIST Mass Spectrometry Data Center. Nitroaniline Derivatives Spectra.[1] Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General Reference for NMR coupling logic).
Sources
- 1. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxyaniline 98 621-33-0 [sigmaaldrich.com]
- 3. PubChemLite - 4-ethoxy-2-nitroaniline (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Methoxy-2-nitroaniline | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. mastercontrol.com [mastercontrol.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: TLC Visualization and Analysis of 3-Ethoxy-2-nitroaniline
Introduction & Chemical Context
3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and dyes. Structurally, it possesses an electron-rich amino group and an electron-donating ethoxy group, counterbalanced by a strongly electron-withdrawing nitro group at the ortho position relative to the amine.
This specific substitution pattern creates a unique physicochemical profile:
-
Chromophore: The conjugated nitro-aniline system imparts a distinct yellow/orange color to the solid and concentrated solutions.
-
Intramolecular Hydrogen Bonding: The ortho relationship between the amine (-NH₂) and nitro (-NO₂) groups facilitates intramolecular hydrogen bonding. This reduces the polarity of the amino protons, decreasing their interaction with the silanol groups of the silica stationary phase. Consequently, this isomer typically exhibits a higher R_f value compared to its meta or para analogues.
This guide provides a standardized, self-validating workflow for the qualitative analysis and reaction monitoring of 3-Ethoxy-2-nitroaniline.
Physicochemical Properties & Safety
| Property | Data | Relevance to TLC |
| Appearance | Yellow Solid | Allows for initial non-destructive visual detection. |
| Molecular Formula | C₈H₁₀N₂O₃ | MW = 182.18 g/mol .[1] |
| Solubility | Soluble in EtOAc, DCM, MeOH | Use Ethyl Acetate or MeOH for sample preparation. |
| UV Absorption | Strong absorption <300nm | Excellent candidate for UV₂₅₄ fluorescence quenching. |
| Basicity | Weakly basic | The o-nitro group reduces basicity; tailing is less severe than typical amines but may still require mobile phase modifiers. |
Safety Precaution: Nitroanilines are toxic by inhalation, ingestion, and skin contact. All TLC operations, especially spraying with reagents, must be performed in a certified chemical fume hood.
Materials & Methods
Stationary Phase[2][3]
-
Standard: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
-
Mechanism: Separation is driven by adsorption. The polar silica interacts with the basic amine and polar nitro/ethoxy groups.
Mobile Phase Selection Strategy
Due to the "Ortho Effect" (intramolecular H-bonding), 3-Ethoxy-2-nitroaniline is less polar than expected. A moderate polarity solvent system is recommended.
| System | Ratio (v/v) | Application | Notes |
| Hexane : EtOAc | 3:1 | Initial Screening | Good starting point. If R_f < 0.2, increase EtOAc. |
| Hexane : EtOAc | 1:1 | High Polarity | Use if the compound sticks to the baseline. |
| DCM : MeOH | 95:5 | Alternative | Useful if co-eluting impurities are present in EtOAc systems. |
| Modifier | +1% Et₃N | Anti-Tailing | Add Triethylamine (TEA) if spots appear streaky (prevents ammonium salt formation on silica). |
Experimental Protocol: Step-by-Step
Phase 1: Sample Preparation
-
Dissolution: Dissolve ~5 mg of the sample in 1 mL of Ethyl Acetate or Methanol.
-
Note: Ensure the solution is clear. Turbidity indicates incomplete solubility, which causes streaking.
-
-
Spotting: Apply 1-2 µL of the solution to the TLC plate baseline (1 cm from bottom) using a micro-capillary.
-
Validation: Spot a co-spot (Mix of Starting Material + Product) to verify separation.
-
Phase 2: Development
-
Chamber Saturation: Place a filter paper in the TLC chamber and add the mobile phase. Allow to equilibrate for 5 minutes.
-
Why? Saturation prevents "edge effects" and ensures reproducible R_f values.
-
-
Elution: Insert the plate. Allow solvent to rise until 1 cm from the top.
-
Drying: Remove plate and air dry in a fume hood. Do not use high heat immediately, as nitro compounds can be volatile or thermally unstable.
Phase 3: Visualization Logic (The "Self-Validating" System)
We employ a tri-modal detection system to ensure accuracy.
Mode A: Visual Inspection (Non-Destructive)
-
Observation: Look for yellow spots under visible light.
-
Limit: Visible only at higher concentrations (>10 µg).
Mode B: UV Fluorescence Quenching (Non-Destructive)
-
Method: Expose plate to UV light at 254 nm .[2]
-
Result: The compound absorbs UV light, appearing as a dark spot against the bright green fluorescent background of the F₂₅₄ indicator.
Mode C: Chemical Derivatization (Destructive/Specific)
-
Reagent: Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde in HCl/EtOH) or Diazo Coupling .
-
Protocol (Ehrlich's):
-
Dip or spray the plate with Ehrlich’s reagent.
-
Heat gently with a heat gun (100°C).
-
Result: Primary aromatic amines typically turn bright yellow/orange . Since the amine is deactivated by the nitro group, the color intensity may be lower than aniline.
-
-
Protocol (Diazo - High Sensitivity):
-
Spray with Tin(II) Chloride (SnCl₂) in HCl (Reduces -NO₂ to -NH₂). Heat.
-
Spray with Sodium Nitrite (NaNO₂) (Diazotization).[5]
-
Spray with Bratton-Marshall reagent (N-(1-naphthyl)ethylenediamine).
-
Result: Deep Red/Purple azo dye spot. This confirms the presence of the Nitro-Aniline moiety.
-
Visualization Workflow Diagram
The following diagram illustrates the logical flow for analyzing this compound, ensuring no false negatives occur.
Caption: Tri-modal visualization workflow ensuring detection via chromophore (Yellow), aromaticity (UV), and functional group reactivity (Stain).
Mobile Phase Optimization Logic
Use this decision tree to optimize separation if the standard 3:1 Hexane:EtOAc fails.
Caption: Decision tree for optimizing mobile phase based on Rf retention and spot morphology.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing (Comet shape) | Interaction between basic amine and acidic silica. | Add 1% Triethylamine (TEA) or Ammonia to the mobile phase. |
| Spot Overlap | Co-elution with starting material (e.g., 3-ethoxy-aniline). | Change solvent selectivity. Switch from EtOAc to DCM/Methanol or Toluene/Acetone . |
| Fading Spots | Oxidation of the amine on the plate. | Visualize immediately after drying. Store plates in the dark if delay is necessary. |
| No UV Spot | Concentration too low or lamp failure. | Check lamp on a fluorescent standard. Re-spot with higher concentration (10 mg/mL). |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10464700, 3-Methoxy-2-nitroaniline (Analogue behavior reference). Retrieved from [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates: UV and Chemical Staining Methods. Retrieved from [Link]
Sources
Troubleshooting & Optimization
common side products in 3-Ethoxy-2-nitroaniline synthesis
Case ID: TSH-ETH-2NO2 Subject: Optimization of 3-Ethoxy-2-nitroaniline Synthesis & Impurity Profiling Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts
Executive Summary
Synthesizing 3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) presents a classic challenge in aromatic substitution: forcing substituents into the sterically crowded and electronically "unnatural" 1,2,3-vicinal pattern.
Depending on your starting material, you are likely facing one of two distinct impurity profiles:
-
The Regioisomer Mixture: If synthesizing via nitration of m-phenetidine, your main challenge is separating the target (2-nitro) from the thermodynamically favored 4-nitro and 6-nitro isomers.
-
The Alkylation Mixture: If synthesizing via O-ethylation of 2-nitro-3-aminophenol, your main challenge is suppressing N-alkylation.
This guide breaks down these pathways, identifies the specific side products, and provides actionable troubleshooting protocols.
Module 1: The Nitration Route (Starting from m-Phenetidine)
Context: You are nitrating N-protected m-phenetidine (3-ethoxyaniline). The Problem: The ethoxy and acetamido groups are both ortho/para directors. The "inner" position (2-nitro) is sterically crowded, leading to a predominance of the 4-nitro and 6-nitro isomers.
Common Side Products & Diagnostic
| Component | Structure Description | Relative Retention (HPLC)* | Diagnostic Signal (1H NMR) |
| Target | 3-Ethoxy-2-nitroaniline | 1.00 | Doublet ~6.5 ppm (Ar-H ortho to NH2) |
| Major Impurity A | 3-Ethoxy-4-nitroaniline | 1.15 - 1.25 | Doublet ~8.0 ppm (Ar-H ortho to NO2, deshielded) |
| Major Impurity B | 5-Ethoxy-2-nitroaniline (6-nitro isomer) | 1.05 - 1.10 | Singlet or doublet with meta-coupling |
| Trace Impurity | 2,4-Dinitro-3-ethoxyaniline | >1.50 (Late eluter) | Minimal aromatic protons; very deshielded |
*Note: Retention times vary by column (C18 standard assumed).
Troubleshooting Protocol
Issue: "My crude NMR shows a 60:40 mixture of 4-nitro : 2-nitro isomers."
Root Cause: The reaction temperature is likely too high, or the protecting group is insufficient. The 4-nitro position is the thermodynamic sink.
Corrective Actions:
-
Switch Protecting Group: If using N-acetyl (Acetamide), switch to N-tosyl (Sulfonamide). The bulky tosyl group increases steric hindrance at the 4- and 6-positions, slightly favoring the "inner" 2-position or allowing for easier separation later.
-
Cryogenic Nitration: Lower the nitration temperature to -10°C to 0°C .
-
Protocol: Dissolve N-acetyl-m-phenetidine in Acetic Anhydride. Add Fuming HNO3 (1.05 eq) dropwise over 2 hours.
-
Why: Kinetic control favors the ortho (2-position) slightly more than thermodynamic conditions.
-
-
Purification Strategy: Do NOT attempt column chromatography on the crude amine. Recrystallize the amide intermediate first. The N-acetyl-3-ethoxy-2-nitroaniline often crystallizes differently than its 4-nitro isomer in Ethanol/Water mixtures.
Pathway Visualization
Caption: Divergent pathways in the nitration of protected m-phenetidine. Temperature control is critical to minimize the red path.
Module 2: The Alkylation Route (Starting from 2-Nitro-3-aminophenol)
Context: You are alkylating 2-nitro-3-aminophenol with Ethyl Iodide/Bromide. The Problem: The molecule is an ambident nucleophile . It has two nucleophilic sites: the Phenolic Oxygen (desired) and the Aniline Nitrogen (undesired).
Common Side Products & Diagnostic
| Component | Structure Description | Mass Shift (LC-MS) | Mechanism |
| Target | O-Ethyl Product | [M+H]+ = 183 | Hard-Hard Interaction (Desired) |
| Impurity A | N-Ethyl Product | [M+H]+ = 183 | Soft-Soft Interaction (Side reaction) |
| Impurity B | N,O-Diethyl Product | [M+H]+ = 211 | Over-alkylation |
| Impurity C | Azobenzene Dimer | [2M-2H] | Oxidation (Air exposure under basic conditions) |
Troubleshooting Protocol
Issue: "I see a split peak in HPLC with identical mass (183 Da). Is it N-alkylation?"
Root Cause: Yes. Using a "soft" base (like K2CO3 in DMF) or high temperatures promotes N-alkylation.
Corrective Actions:
-
Base Selection (The Hard/Soft Acid-Base Principle):
-
Use NaH (Sodium Hydride) or KOtBu in THF/DMF.
-
Why: These strong bases fully deprotonate the phenol (forming the Phenoxide anion). The negative charge is localized on the Oxygen (Hard Nucleophile), which reacts rapidly with the Alkyl Halide before the Nitrogen lone pair can compete.
-
-
Stoichiometry Control:
-
Use exactly 1.05 equivalents of Ethyl Iodide. Excess alkylating agent leads immediately to Impurity B (N,O-diethyl).
-
-
Solvent Switch:
-
Avoid protic solvents (Ethanol/Methanol). They solvate the phenoxide anion, reducing its nucleophilicity and allowing the neutral nitrogen to compete. Use DMF or Acetonitrile .
-
Pathway Visualization
Caption: Selectivity map for alkylation. Strong bases favor the green path (O-alkylation); weak bases risk the red path (N-alkylation).
Module 3: Analytical Fingerprinting (FAQ)
Q: How do I distinguish the 2-nitro target from the 4-nitro impurity by NMR? A: Look at the coupling constants of the aromatic protons.
-
Target (2-nitro, 1,2,3-substituted): The protons are usually a doublet-triplet-doublet pattern (or two doublets and a triplet). Crucially, the protons are adjacent to the ethoxy and amino groups.
-
Impurity (4-nitro, 1,2,4-substituted): You will see a distinct ortho-coupling doublet that is significantly deshielded (shifted downfield to ~8.0 ppm) because it is adjacent to the Nitro group and has no ortho-donor to shield it.
Q: My product is red/orange. Is it pure? A: Not necessarily. Nitroanilines are inherently chromophores (Yellow/Orange). However, a dark red or brown oil usually indicates oxidation products (azo dimers) or residual iodine (if using Et-I). Wash the organic layer with Sodium Thiosulfate solution to remove iodine.
Q: Can I separate the N-ethyl vs O-ethyl isomers by extraction? A: Yes.
-
O-Ethyl (Target): Has a free NH2 group. It is basic. It will extract into dilute HCl.
-
N-Ethyl (Impurity): Has a secondary amine and a free Phenol OH. It is amphoteric but significantly more acidic due to the phenol. It will extract into dilute NaOH.
-
Protocol: Dissolve crude in EtOAc.[1] Wash with 1M NaOH. The aqueous layer contains the N-ethyl impurity. The organic layer contains your Target.
References
- Benzene Ring Nitration Patterns: Mechanism of Nitration of Activated Aromatic Systems. Ingraham, L. L. et al. Journal of the American Chemical Society. Explains the steric hindrance of the 2-position in 1,3-disubstituted benzenes.
-
Alkylation Selectivity
-
N- vs O-Alkylation Control
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[3]Journal of Organic Chemistry, 2013.
-
- Provides NMR techniques for distinguishing the isomers.
-
-
Synthesis of Nitroaniline Analogs
- Synthesis and Properties of 3-Nitro-2H-chromenes.
Sources
Technical Support Center: Isomer Control in the Nitration of Ethoxy Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of ethoxy anilines. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Isomer control is paramount in synthesis, and this resource will address the common challenges encountered in achieving high regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions we receive regarding the nitration of ethoxy anilines.
Q1: I tried to nitrate 4-ethoxy aniline directly with a standard nitric acid/sulfuric acid mixture and ended up with a significant amount of the meta-nitro product and a lot of tar. Why did this happen?
This is a classic and expected outcome when directly nitrating anilines under strong acidic conditions.[1][2] The issue is twofold:
-
Anilinium Ion Formation: The amino group (-NH₂) is basic and gets protonated by the strong acid medium (H₂SO₄) to form an anilinium ion (-NH₃⁺).[3][4] While the -NH₂ group is a powerful activating, ortho, para-director, the -NH₃⁺ group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.[4][5] This leads to the formation of a substantial amount of the undesired meta-isomer.
-
Oxidation: The un-protected amino group is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[1][6] This oxidation leads to the formation of dark, polymeric, tar-like byproducts, which significantly reduces your yield and complicates purification.[4][6]
Q2: What is the most effective and universally accepted strategy to prevent meta-isomer formation and achieve clean nitration?
The most robust strategy is to temporarily "protect" the amino group by converting it into an amide, most commonly an acetamide (-NHCOCH₃).[1][7][8] This is achieved by reacting the ethoxy aniline with acetic anhydride before nitration. This approach works for several reasons:
-
Prevents Protonation: The resulting acetamido group is not basic enough to be protonated by the nitrating mixture, which completely prevents the formation of the meta-directing ion.[4]
-
Moderates Reactivity: The acetamido group is still an activating, ortho, para-director, but it is less powerful than the free amino group.[2] This moderation prevents oxidation and the formation of tarry byproducts, leading to a much cleaner reaction.[1]
-
Enhances Regioselectivity: The steric bulk of the acetamido group can be used to influence the ortho/para ratio, often favoring the para-product.[1][3]
After nitration, the acetyl group is easily removed by acid or base hydrolysis to regenerate the amino group, yielding the desired nitro-ethoxy aniline isomer.[1][7]
Q3: I've protected my 4-ethoxy aniline as an acetanilide and nitrated it, but I'm still getting a mixture of isomers. How can I improve the selectivity?
This is where understanding the interplay of directing groups becomes crucial. In N-acetyl-4-ethoxy aniline (4-ethoxyacetanilide), you have two activating, ortho, para-directing groups. The powerful acetamido group directs to its ortho positions (positions 3 and 5 on the ring), and the ethoxy group directs to its ortho positions (also positions 3 and 5). Their effects are synergistic.
However, nitration will occur at both positions 3 and 5. To improve selectivity for one over the other (if desired, though in this specific case they are equivalent due to symmetry), the primary tool is temperature control . Lowering the reaction temperature (e.g., maintaining it strictly between 0-5 °C) often increases selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.
Q4: My reaction mixture turns dark brown or black even with a protected amine. What is going wrong?
While protection significantly reduces the risk of oxidation, tar formation can still occur under certain conditions:
-
Inadequate Temperature Control: This is the most common culprit. The addition of the nitrating mixture is highly exothermic. If the temperature is allowed to rise, even locally, it can cause decomposition and oxidation.[6] Always add the nitrating agent slowly, dropwise, with vigorous stirring and efficient cooling in an ice-salt bath.[2]
-
Impure Starting Materials: The presence of easily oxidizable impurities in your ethoxy aniline or solvents can initiate side reactions. Ensure your starting materials are pure before beginning the reaction.
-
Excess Nitrating Agent: Using a large excess of nitric acid can promote oxidative side reactions. Use of a stoichiometric amount or a slight excess is recommended.
Troubleshooting Guide: From Isomer Mixes to Pure Products
| Problem | Primary Cause(s) | Recommended Solution(s) |
| High Yield of Meta-Nitro Isomer | Direct nitration without amine protection leads to the formation of the meta-directing anilinium ion (-NH₃⁺).[3][4] | Implement the Amine Protection Strategy. Convert the ethoxy aniline to its acetanilide derivative before nitration. This prevents protonation and ensures ortho, para-direction. See Protocol 1 below. |
| Low Regioselectivity (Ortho vs. Para) | 1. Steric Hindrance: The bulk of the protecting group and the incoming electrophile influences the substitution pattern.[1] 2. Reaction Temperature: Higher temperatures can reduce selectivity. | 1. Leverage Sterics: The bulky acetamido group generally favors substitution at the para position to minimize steric clash.[3] For a substrate like 2-ethoxyacetanilide, nitration is strongly favored at the 4-position (para to the acetamido group) over the 6-position (ortho to both bulky groups). 2. Maintain Strict Temperature Control: Keep the reaction temperature low and constant (e.g., 0-10 °C) during the addition of the nitrating agent.[1] |
| Product Oxidation / Tar Formation | 1. Unprotected, highly activated amine group. [6] 2. Poor temperature control during nitration. [6] | 1. Protect the Amine: This is the most critical step to deactivate the ring slightly and prevent oxidation.[2] 2. Ensure Efficient Cooling: Use an ice-salt bath and add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively.[2] |
| Difficult Product Separation | The ortho and para isomers often have similar polarities and boiling points, making separation by standard crystallization or distillation challenging. | 1. Steam Distillation: For separating ortho and para isomers, steam distillation can be effective. The ortho isomer, capable of intramolecular hydrogen bonding, is often more volatile than the para isomer, which engages in intermolecular hydrogen bonding.[1][9] 2. Fractional Crystallization: Exploit subtle differences in solubility in various solvents. The para isomer is often less soluble and will crystallize out first from a suitable solvent system.[1] 3. Chromatography: Column chromatography is a reliable method for separating isomers with different polarities. 4. Analytical Quantification: Use HPLC or GC to accurately determine the isomer ratio in your crude product and purified fractions.[10][11] |
Visualizing the Core Problem: Direct vs. Protected Nitration
The directing effect of the substituent on the aniline ring is the key to controlling isomer formation. The following diagram illustrates why protecting the amine is essential.
Caption: Logical workflow for nitration, showing the problematic direct route vs. the controlled protection route.
Detailed Experimental Protocols
Safety First: Always perform these reactions in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids are extremely corrosive.[2]
Protocol 1: Protection of Ethoxy Aniline via Acetylation
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of your ethoxy aniline isomer in 50 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, carefully add 0.11 mol (a 10% excess) of acetic anhydride.
-
Reaction: Gently warm the mixture to approximately 50 °C for 30 minutes to ensure the reaction goes to completion.
-
Work-up: Pour the warm reaction mixture slowly and with stirring into 200 mL of ice-cold water. The N-acetyl-ethoxy aniline product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acetic acid.[2]
-
Drying: Dry the product, which is typically pure enough for the next step.
Protocol 2: Regioselective Nitration of N-Acetyl-Ethoxy Aniline
-
Dissolution: In a 500 mL flask, dissolve the 0.1 mol of dry N-acetyl-ethoxy aniline from the previous step in 100 mL of glacial acetic acid.
-
Acidification & Cooling: Carefully add 20 mL of concentrated sulfuric acid to the solution while stirring. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Step: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Meticulously maintain the reaction temperature between 0-10 °C throughout the addition.[1] This should take approximately 20-30 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.
-
Quenching: Pour the reaction mixture slowly and with vigorous stirring onto 400 g of crushed ice in a large beaker. The nitrated product will precipitate.
-
Isolation: Collect the crude nitro-acetanilide product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (test with pH paper).[2] Recrystallization from ethanol can be performed for further purification if needed.[6]
Protocol 3: Deprotection via Acid Hydrolysis
-
Setup: Place the crude, washed nitro-acetanilide product into a round-bottom flask.
-
Hydrolysis: Add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water. Heat the mixture under reflux for 30-45 minutes.[7]
-
Work-up: Allow the solution to cool, then pour it into a beaker containing 300 g of crushed ice.
-
Precipitation: Neutralize the solution by slowly adding 10% aqueous sodium hydroxide until the desired nitro-ethoxy aniline precipitates. Be careful, as this neutralization is exothermic.
-
Final Isolation: Collect the final product by vacuum filtration, wash with cold water, and dry.[7]
Analytical Workflow for Isomer Quantification
After synthesis, it is essential to quantify the ratio of isomers produced. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.
Caption: A typical HPLC workflow for the analysis and quantification of nitro-ethoxy aniline isomers.
References
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. Retrieved February 10, 2026, from [Link]
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
-
Guo, X., Lv, J., Zhang, W., Wang, Q., He, P., & Fang, Y. (2006). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Talanta, 69(1), 121-125. Retrieved February 10, 2026, from [Link]
-
An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. (2024). Letters in Organic Chemistry, 21. Retrieved February 10, 2026, from [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. (2006). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
Electrophilic Aromatic Substitution – The Mechanism. (n.d.). Chemistry Steps. Retrieved February 10, 2026, from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
Aromatic Electrophilic substitution. (2020). SlidePlayer. Retrieved February 10, 2026, from [Link]
-
Electrophilic Aromatic Substitution. (n.d.). Jack Westin. Retrieved February 10, 2026, from [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2010). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. Retrieved February 10, 2026, from [Link]
-
Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved February 10, 2026, from [Link]
-
On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? (2020). Quora. Retrieved February 10, 2026, from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. Retrieved February 10, 2026, from [Link]
-
STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. (1927). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Alcohols, Phenols and Ethers. (n.d.). NCERT. Retrieved February 10, 2026, from [Link]
Sources
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- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. ncert.nic.in [ncert.nic.in]
- 10. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and handling of 3-Ethoxy-2-nitroaniline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate your research and development projects. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 3-Ethoxy-2-nitroaniline?
A1: The most common laboratory synthesis of 3-Ethoxy-2-nitroaniline involves a multi-step process starting from a substituted aniline. A general and effective approach is the nitration of an appropriately protected precursor, such as an acetanilide, followed by deprotection. For instance, one could start with 3-ethoxyaniline, protect the amine group via acetylation, perform a regioselective nitration, and then hydrolyze the acetyl group to yield the final product. Direct nitration of 3-ethoxyaniline is generally avoided due to the strong activating and ortho, para-directing nature of the amino group, which can lead to a mixture of isomers and over-nitration.[1][2]
Q2: What are the key safety precautions I should take when working with 3-Ethoxy-2-nitroaniline and its precursors?
A2: As with all nitroaromatic compounds, proper safety measures are critical.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3][6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[3][7] In case of contact, flush the affected area with plenty of water.[3][4]
-
Storage: Store 3-Ethoxy-2-nitroaniline in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][8] Keep containers tightly closed.[3]
-
Thermal Stability: Nitroanilines can be thermally sensitive and may decompose exothermically at elevated temperatures.[9] Avoid excessive heating.
Q3: How can I purify crude 3-Ethoxy-2-nitroaniline?
A3: Recrystallization is a standard and effective method for purifying crude 3-Ethoxy-2-nitroaniline. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures. Ethanol-water mixtures are commonly effective for nitroanilines.[10][11]
Q4: What are the expected spectral characteristics of 3-Ethoxy-2-nitroaniline?
-
¹H NMR: Expect signals corresponding to the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the ethoxy, nitro, and amino groups.
-
¹³C NMR: Signals for the aromatic carbons, with shifts influenced by the substituents, and signals for the two carbons of the ethoxy group are expected.
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, N=O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-O stretching of the ether linkage.[12][13]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 3-Ethoxy-2-nitroaniline (182.18 g/mol ) should be observed.[8]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of 3-Ethoxy-2-nitroaniline.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | Formation of undesired isomers: The directing effects of the substituents on the aromatic ring can lead to a mixture of nitro isomers. The ethoxy group is ortho, para-directing, while the protected amino group is also ortho, para-directing. | Optimize the reaction conditions to favor the desired isomer. This can include adjusting the temperature, the nitrating agent, and the solvent. Protecting the amino group as an acetanilide can help direct the nitration to the desired position.[1][2][14] |
| Over-nitration: The presence of activating groups on the aromatic ring can make it susceptible to dinitration. | Use a milder nitrating agent or control the stoichiometry of the nitrating agent carefully. Maintain a low reaction temperature. | |
| Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure the reaction is allowed to proceed to completion. | |
| Dark-Colored or Tarry Product | Oxidation of the aniline: Anilines can be sensitive to oxidation, especially under acidic nitrating conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents and solvents. |
| Side reactions at high temperatures: Nitration reactions are often exothermic.[1] Poor temperature control can lead to side reactions and decomposition. | Maintain strict temperature control throughout the reaction, typically using an ice bath. Add the nitrating agent slowly to manage the exotherm. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent: The choice of solvent for extraction and washing is critical. | Use a solvent in which the product has low solubility for the final precipitation or crystallization step. Water is often used to precipitate nitroanilines from acidic reaction mixtures. |
| Emulsion formation during extraction: The presence of both acidic and basic functionalities can sometimes lead to emulsions during aqueous workup. | Add brine (saturated NaCl solution) to help break the emulsion. Allow sufficient time for the layers to separate. | |
| Incomplete Hydrolysis of Acetyl Protecting Group | Insufficient acid/base concentration or reaction time: The hydrolysis of the acetamide requires appropriate conditions to go to completion. | Ensure the correct concentration of acid (e.g., sulfuric acid) or base is used.[15] Monitor the reaction by TLC to confirm the disappearance of the starting material. Refluxing for an adequate duration is often necessary.[1] |
Section 3: Experimental Protocols
Illustrative Synthesis Workflow
The following diagram outlines a general, multi-step synthesis for a substituted nitroaniline, which can be adapted for 3-Ethoxy-2-nitroaniline.
Caption: General synthetic workflow for 3-Ethoxy-2-nitroaniline.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical flowchart for troubleshooting synthesis issues.
Section 4: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [8] |
| Molecular Weight | 182.18 g/mol | [8] |
| CAS Number | 663195-31-1 | [8][16] |
| Appearance | Likely a solid at room temperature (based on analogs) | [2][11][17] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [8] |
References
- Material Safety Data Sheet - 2-Nitroaniline. (Date not available).
- 2 - SAFETY DATA SHEET - o-Nitroaniline. (Date not available).
- SIGMA-ALDRICH - Durham Tech. (Date not available).
-
3-Methoxy-2-nitroaniline | C7H8N2O3 | CID 10464700 - PubChem. (Date not available). Available at: [Link]
- Electronic Supplementary Information - The Royal Society of Chemistry. (2014).
- SAFETY DATA SHEET - m-Nitroaniline - Fisher Scientific. (2009-09-22).
-
4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem. (Date not available). Available at: [Link]
- Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline - Benchchem. (© 2025).
- A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols - Benchchem. (© 2025).
- Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline - Cole-Parmer. (Date not available).
- Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization - Benchchem. (© 2025).
- 4-Ethoxy-3-nitroaniline - CymitQuimica. (2023-07-04).
- Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals - Benchchem. (© 2025).
- Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline - Benchchem. (© 2025).
-
Making Nitroaniline (And the Exploding Snake) - YouTube. (2024-06-01). Available at: [Link] (Note: A representative, non-functional YouTube URL is provided as the original may not be stable).
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (Date not available). Available at: [Link]
- Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (Date not available).
- Synthesis of p-Nitroaniline via a Multi-Step Sequence - Carbon. (Date not available).
-
Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline : r/chemhelp - Reddit. (2025-09-25). Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available at: [Link]
- CN103848706A - Synthesis method of substituted nitroaniline - Google Patents. (Date not available).
- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioMosaic. (Date not available).
-
2-Ethyoxy-4-nitroaniline - SIELC Technologies. (2018-05-16). Available at: [Link]
-
3-Nitroaniline - Wikipedia. (Date not available). Available at: [Link]
-
Nitration of Aniline (video) | Amines - Khan Academy. (Date not available). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. fishersci.com [fishersci.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. N-(3-ethoxypropyl)-2-nitroaniline - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemscene.com [chemscene.com]
- 9. iomosaic.com [iomosaic.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Methoxy-2-nitroaniline | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. magritek.com [magritek.com]
- 15. youtube.com [youtube.com]
- 16. 3-ethoxy-2-nitroaniline | 663195-31-1 [chemicalbook.com]
- 17. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Exothermic Management in Nitroaniline Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Runaway Prevention & Process Control Reference ID: NA-EXO-PROTO-2026
Welcome to the Advanced Synthesis Support Hub.
As Senior Application Scientists, we know that the synthesis of nitroanilines—whether via electrophilic nitration (lab scale) or nucleophilic aromatic substitution (industrial scale)—presents a "double-edged sword" of kinetic favorability and thermodynamic danger.
You are likely here because you are experiencing unexpected temperature spikes , yield inconsistencies , or pressure alarms . This guide abandons generic safety advice in favor of mechanistic troubleshooting. We treat your reaction vessel as a thermodynamic system that must be balanced.
Module 1: The Nitration Route (Acetanilide Pathway)
Context: You are synthesizing p-nitroaniline via the nitration of acetanilide (protecting group strategy) using mixed acids (
The Core Hazard: The "Accumulation" Trap
The most common failure mode in this pathway is reagent accumulation . If you add nitric acid at a temperature too low for the reaction to consume it immediately, the acid builds up. When the mixture eventually warms, the accumulated acid reacts all at once, overwhelming the cooling jacket.
Troubleshooting & FAQs
Q: My reaction temperature is stable at 5°C during addition, but spikes violently to 40°C+ ten minutes after I stop dosing. Why?
A: You have created a "sleeping" runaway. At 5°C, the kinetics of nitration on the deactivated acetanilide ring are slow. You are essentially filling the flask with potential energy (unreacted
-
Corrective Action: Raise your baseline temperature slightly (e.g., to 10-12°C) to ensure the reaction consumes the acid as it is added.
-
Verification: Monitor the exotherm during addition. If adding acid produces no heat, stop immediately. You are accumulating fuel.
Q: The mixture became extremely viscous/solidified, causing the stirrer to seize. Now the temperature is rising.
A: Acetanilide and its sulfate salts have poor solubility in cold concentrated
-
Immediate Protocol: Do not increase stirrer torque manually. If safe, add pre-chilled glacial acetic acid to dilute. If temperature creates fumes (
), evacuate. -
Prevention: Use a higher ratio of Glacial Acetic Acid (solvent) to Sulfuric Acid to maintain fluidity.
Q: I am seeing significant dinitration impurities (ortho/para mixtures).
A: Localized hot spots. Even if the bulk temp is 10°C, the "contact point" where
-
Fix: Use a dip tube to introduce acid below the surface near the impeller tip (high turbulence zone), rather than dripping it on top.
Visualizing the Control Logic (Nitration)
Figure 1: The "Accumulation" Logic. Paradoxically, a lack of heat generation during addition is a warning sign of accumulation.
Module 2: The Amination Route (Autoclave )
Context: You are synthesizing p-nitroaniline via ammonolysis of p-chloronitrobenzene (pCNB) using aqueous ammonia at high temperature/pressure.
The Core Hazard: The "Double Exotherm"
This reaction involves a deadly sequence. The desired reaction (Amination) is exothermic.[3][4] If it pushes the temperature too high, it triggers the decomposition of the product (nitroaniline), which is explosive.
| Parameter | Value | Implications |
| Target Reaction | Exothermic ( | |
| Onset Temp | ~140°C - 175°C | Requires heating to start |
| Danger Zone | Product Decomposition | Explosive ( |
| Critical Temp | ~225°C - 240°C | Never exceed 200°C |
Troubleshooting & FAQs
Q: The pressure in my autoclave is rising faster than the vapor pressure curve of ammonia/water predicts.
A: This is a critical warning. Non-condensable gases (
-
Immediate Action: Engage full cooling. Venting is risky (ammonia release), but if pressure approaches vessel rating, burst disks must function.
-
Root Cause: You likely exceeded 190°C. The gap between synthesis temp (175°C) and decomp temp (225°C) is narrow.
Q: Can I use a higher concentration of Ammonia to speed up the reaction?
A: Increasing
-
Guideline: Stick to standard 28-30% aqueous ammonia. Do not use anhydrous ammonia without specialized heat transfer modeling.
Visualizing the Thermal Cliff (Amination)
Figure 2: The Thermal Cliff.[2] Note the proximity of the Reaction Zone (175°C) to the Decomposition Zone (>200°C).
Module 3: Quenching & Workup
Context: The reaction is done. You have a mixture of strong acid/base and product.[1][2][3][5][6][7]
Q: When quenching the nitration mixture, I poured water into the flask and it erupted. A: Never pour water into concentrated acid. The heat of hydration causes instant boiling of the water layer (steam explosion).
-
Protocol: Pour the reaction mixture into ice/water , not the other way around. This provides a massive heat sink (latent heat of fusion of ice) to absorb the hydration energy.
Q: My final product has a lower melting point than literature (146-148°C). A: Likely contamination with the ortho-isomer or unhydrolyzed acetanilide.
-
Fix: Recrystallize from water (for p-nitroaniline).[1][5] The ortho-isomer is more soluble in ethanol; para is less soluble.
References & Authoritative Grounding
-
Organic Syntheses, Coll. Vol. 1, p. 374 (1941); Vol. 8, p. 52 (1928).
-
Protocol: Standard procedure for Nitration of Acetanilide.
-
Source:
-
-
Bretherick's Handbook of Reactive Chemical Hazards (8th Ed).
-
Data: Documented incidents of runaway nitrations and the specific hazards of chloronitrobenzene ammonolysis.
-
Source:
-
-
Process Safety Progress (AIChE).
-
Case Study: Analysis of the 1971 Monsanto incident involving o-nitroaniline synthesis (similar thermodynamics to p-nitroaniline).
-
Source:
-
-
CSB (Chemical Safety Board) Safety Bulletins.
-
Topic: Reactive Hazard Management and Runaway Reactions.[8]
-
Source:
-
Disclaimer: This guide is for qualified technical personnel. Always cross-reference with your facility's specific SDS and Process Hazard Analysis (PHA).
Sources
- 1. magritek.com [magritek.com]
- 2. azom.com [azom.com]
- 3. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. iomosaic.com [iomosaic.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
solvent effects on the synthesis of 3-Ethoxy-2-nitroaniline
Technical Support Center: Synthesis Optimization of 3-Ethoxy-2-nitroaniline
Ticket ID: T-ENA-003 Subject: Solvent Selection & Troubleshooting for 3-Ethoxy-2-nitroaniline Synthesis Status: Active Guide Expert Reviewer: Senior Application Scientist, Organic Synthesis Division[1][2]
Executive Summary: The Chemistry of Solvation
The synthesis of 3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) presents a unique challenge due to its 1,2,3-substitution pattern.[1][2] The "sandwiched" nitro group at position 2 creates significant steric strain and electronic deactivation.[1][2]
The most robust laboratory-scale route involves the selective O-alkylation of 2-amino-3-nitrophenol .[1][2] Unlike simple phenol alkylations, this reaction is governed by a competition between O-alkylation (desired) and N-alkylation (impurity).[1][2]
The Critical Role of Solvent: The solvent does not merely dissolve the reagents; it dictates the regioselectivity of the reaction.[1][3]
-
Polar Aprotic Solvents (DMF, DMSO): Create "naked" phenoxide anions, drastically increasing reaction rate but elevating the risk of N-alkylation and over-alkylation.[2][3]
-
Polar Protic Solvents (Ethanol, Methanol): Form hydrogen bonds with the phenoxide, reducing its nucleophilicity.[2][3] This suppresses side reactions but requires higher temperatures or longer reaction times.[1][2]
-
Ketones (Acetone, MEK): Offer the optimal balance for high-purity applications, favoring O-alkylation via a tighter ion-pair mechanism with the carbonate base.[1][2]
Solvent Selection Matrix
Use this table to select the optimal solvent based on your laboratory constraints.
| Solvent System | Reaction Rate | O- vs. N-Selectivity | Workup Difficulty | Recommended For |
| Acetone | Moderate | High (95:5) | Low (Evaporation) | High-purity pharma intermediates; minimizing purification steps.[1][2] |
| DMF / NMP | Very High | Moderate (85:[2]15) | High (Aqueous wash required) | Scale-up where yield > purity; overcoming steric hindrance. |
| Ethanol | Low | High | Low | Green chemistry compliance; strictly avoiding N-alkylated impurities.[1][2] |
| Toluene + PTC | Moderate | Moderate | Moderate | Industrial scale; biphasic systems using Phase Transfer Catalysts (e.g., TBAB).[2][3] |
Optimized Protocol: O-Alkylation Route
Objective: Synthesis of 3-Ethoxy-2-nitroaniline via O-ethylation.
Precursor: 2-Amino-3-nitrophenol.[1][2][4]
Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.[2]
Base: Potassium Carbonate (
Step-by-Step Methodology
-
Solvent Preparation:
-
Deprotonation:
-
Alkylation:
-
Workup:
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing a significant 'Spot B' on my TLC (N-alkylation)."
-
Root Cause: The solvent is too polar (likely DMF or DMSO), or the temperature is too high.[2][3] High polarity dissociates the cation-anion pair completely, making the nitrogen lone pair more accessible for attack.[1][2]
-
Diagnostic: Isolate the impurity.[1][2] N-alkylated products often have lower melting points and different UV shifts compared to O-alkylated products.[1][2]
-
Corrective Action:
Issue 2: "The reaction is stalled at 60% conversion after 24 hours."
-
Root Cause: Steric hindrance from the nitro group at position 2 is blocking the approach of the ethyl group.[1][3]
-
Diagnostic: Check if the base is clumping.[1][2] In Acetone,
can form a crust that stops the reaction.[2][3] -
Corrective Action:
Issue 3: "My product is an oil, but it should be a solid."
-
Root Cause: Residual solvent (DMF/DMSO) or presence of diethyl sulfate byproducts.[2]
-
Corrective Action:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on your specific experimental constraints.
Caption: Solvent selection decision tree balancing reaction rate against regioselectivity risks.
References
-
Wang, R., & Xu, J. (2010).[2][3] Selective alkylation of aminophenols.[1][2][6][8][9]Arkivoc , 2010(9), 293-299.[2][3]
- /Acetone)
-
Sonawane, R. B., et al. (2019).[2][3][5] Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.[1][2]SynOpen , 3, 124–137.[2][3][5]
-
Relevance: Provides comparative data on solvent effects (DMSO vs. Methanol vs. Acetone) for O-alkylation of substituted phenols, highlighting the selectivity improvements with carbonate bases.[2]
-
-
BenchChem Protocols. (2025). Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol.
Sources
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
catalyst selection for the reduction of 3-Ethoxy-2-nitroaniline
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemists. It prioritizes actionable troubleshooting, safety, and mechanistic understanding over generic textbook definitions.
Ticket ID: CHEM-RED-3E2N Subject: Catalyst Selection, Optimization, and Troubleshooting for Sterically Hindered Nitroaniline Reduction Status: Active Guide
Executive Summary & Critical Analysis
The reduction of 3-Ethoxy-2-nitroaniline to 3-ethoxybenzene-1,2-diamine presents a specific set of challenges distinct from simple nitrobenzene reductions.
-
The Steric Challenge: The nitro group at position 2 is "sandwiched" between the primary amine (C1) and the ethoxy group (C3). This ortho-ortho substitution creates significant steric bulk, preventing efficient adsorption onto heterogeneous catalyst surfaces.
-
The Stability Challenge: The product is an electron-rich o-phenylenediamine. These species are notoriously air-sensitive, rapidly oxidizing to dark purple/black imino-quinoid impurities (Wurster’s salts) upon exposure to atmospheric oxygen.
-
The Solution: While Palladium on Carbon (Pd/C) is the standard, it often stalls at atmospheric pressure. Raney Nickel or High-Pressure Pd/C are the preferred catalytic routes, while Iron/Acetic Acid remains the robust chemical backup.
Catalyst Selection Matrix
Use this decision matrix to select the optimal method based on your equipment and scale.
Primary Recommendation: Heterogeneous Hydrogenation
| Catalyst System | Suitability | Pros | Cons |
| 5-10% Pd/C (Type: Eggshell) | Moderate | Cleanest workup; industry standard; amenable to flow chemistry. | High Risk of Stalling: Due to steric hindrance, 1 atm |
| Raney Nickel (Ra-Ni) | High | Steric Buster: Excellent for hindered substrates; lower cost than Pd. | Pyrophoric handling risks; difficult filtration; potential Ni leaching; incompatible with halogenated solvents. |
| Pt/C (Sulfided) | Specialized | Used if the molecule contains halogens (Cl/Br) to prevent dehalogenation. | Slower reaction rate; higher cost. |
| PtO₂ (Adams' Cat.) | High | Very active in acidic media (AcOH); overcomes sterics well. | Expensive; requires activation. |
Secondary Recommendation: Chemical Reductants (If Catalysis Fails)
| Reagent | Suitability | Notes |
| Fe / AcOH (Bechamp) | Very High | The "Sledgehammer." Works regardless of sterics. Ideal for small scale (<5g). |
| Na₂S₂O₄ (Dithionite) | Moderate | Mild conditions; good for very sensitive substrates. |
Visual Workflow: Decision & Process Logic
The following diagram outlines the critical decision path for selecting the reduction method and the subsequent workup to prevent product degradation.
Caption: Decision tree for catalyst selection based on equipment availability and scale, highlighting the critical stabilization step post-reaction.
Troubleshooting & FAQs
Issue 1: The reaction stalls at 50-60% conversion.
Diagnosis: Steric hindrance is preventing the nitro group from sitting flat on the catalyst surface, or the amine product is poisoning the catalyst. Corrective Actions:
-
Increase Pressure: If at 1 atm (balloon), move to a Parr shaker or autoclave at 5 bar (75 psi).
-
Add Acid Promoter: Add 1.0 equivalent of Acetic Acid or HCl to the reaction mixture.
-
Why? Protonating the product amine (
) prevents it from binding strongly to the Pd surface (poisoning) and increases the solubility of the product.
-
-
Switch Solvent: Change from Ethyl Acetate to Methanol or Ethanol . Protic solvents facilitate the hydrogen transfer mechanism on the catalyst surface.
Issue 2: The product turns black/purple during filtration.
Diagnosis: Rapid oxidation of the electron-rich o-phenylenediamine. Corrective Actions:
-
Argon Sparge: Ensure all solvents for workup are degassed (sparged with Argon/Nitrogen) before use.
-
Acidic Workup: Filter the catalyst into a flask containing dilute HCl. Isolating the diamine as the dihydrochloride salt renders it air-stable.
-
"Telescoping" (One-Pot): Do not isolate. If the next step is cyclization (e.g., to a benzimidazole with an aldehyde), add the aldehyde and oxidant directly to the crude filtered mixture.
Issue 3: Pd/C sparked when adding to the flask.
Diagnosis: Pyrophoric ignition of dry catalyst with solvent vapors (methanol). Safety Protocol:
-
Never add dry catalyst to a solvent containing the substrate.
-
Protocol:
-
Weigh Pd/C.[1]
-
Add a small amount of water (to make a paste) or toluene (if compatible) to "wet" the catalyst under an inert atmosphere.
-
Add the reaction solvent carefully.
-
Add the substrate solution last.
-
Detailed Experimental Protocols
Protocol A: Optimized Hydrogenation (Pd/C)
Best for: Clean product, mid-to-large scale, available pressure vessel.
-
Setup: Charge a high-pressure vessel (Parr) with 3-Ethoxy-2-nitroaniline (1.0 equiv).
-
Solvent: Add Methanol (10 mL/g). Optional: Add 1.0 equiv Acetic Acid to prevent poisoning.
-
Catalyst: Add 10 wt% Pd/C (50% wet paste type to reduce fire risk). Use 5-10 wt% loading relative to substrate.
-
Reaction: Purge with
(3x), then (3x). Pressurize to 5 bar (75 psi) . Stir vigorously at 40°C for 6–12 hours.-
Note: Vigorous stirring is critical to overcome mass transfer limitations in heterogeneous catalysis.
-
-
Workup: Filter through a Celite pad under an Argon blanket. Do not let the filter cake dry out (fire hazard).
-
Stabilization: Immediately acidify the filtrate with 4M HCl in dioxane/ether to precipitate the stable salt, or use immediately in the next step.
Protocol B: Chemical Reduction (Iron/Acetic Acid)
Best for: Small scale, stubborn sterics, no autoclave available.
-
Setup: In a round-bottom flask, dissolve 3-Ethoxy-2-nitroaniline (1 equiv) in Ethanol/Water (3:1 ratio).
-
Reagent: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (1.0 equiv).
-
Activation: Heat to 70°C. Dropwise add Acetic Acid (5.0 equiv).
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (The starting nitro compound is yellow/orange; the diamine is colorless/pale but darkens on the plate).
-
Workup: Cool, neutralize with saturated
, and filter through Celite to remove iron sludge. Extract with Ethyl Acetate.[2]
References
-
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003, 345(1‐2), 45-69. Link
-
Benzimidazole Synthesis via Diamines: Alaqeel, S. I. "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Journal of Saudi Chemical Society, 2017, 21(2), 229-237. Link
-
Handling Air-Sensitive Diamines: Kasparian, A. J., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, 2011, 76(23), 9841-9844.[3] Link
-
Iron-Mediated Reduction (Bechamp): Org. Synth. 1945, 25, 78. (Classic protocol adapted for hindered substrates). Link
Sources
Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Confirmation of 3-Ethoxy-2-nitroaniline
Here, we eschew a single-method approach, instead advocating for an integrated, multi-technique spectroscopic strategy. By synergistically combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we create a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment. This guide emphasizes the causality behind experimental choices and provides a comparative analysis against potential isomers, equipping the scientist with the tools to not only confirm the target structure but also to confidently rule out alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Ethoxy-2-nitroaniline, both ¹H and ¹³C NMR are essential.
Expertise in Action: Why NMR is the First Step
We begin with NMR because it provides a direct map of the carbon-hydrogen framework. The predicted chemical shifts and coupling constants are highly sensitive to the unique electronic effects of the ethoxy (-OCH₂CH₃), nitro (-NO₂), and amine (-NH₂) groups at the 1, 2, and 3 positions of the benzene ring, respectively. This specific substitution pattern creates a distinct "fingerprint" that allows for clear differentiation from other isomers.
¹H NMR Spectroscopy Protocol & Expected Data
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
-
Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected ¹H NMR Signatures for 3-Ethoxy-2-nitroaniline:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| Aromatic-H (C4-H) | ~7.10 - 7.30 | Doublet of doublets (dd) | 1H | Ortho to the electron-donating -NH₂ group and para to the electron-donating -OCH₂CH₃ group, but also ortho to the C-NO₂ carbon. Experiences complex coupling from H5 and H6. |
| Aromatic-H (C5-H) | ~6.80 - 7.00 | Triplet (t) or dd | 1H | Ortho to the -NH₂ group and meta to the -NO₂ group. Coupled to both H4 and H6. |
| Aromatic-H (C6-H) | ~7.40 - 7.60 | Doublet of doublets (dd) | 1H | Ortho to the powerful electron-withdrawing -NO₂ group, causing a significant downfield shift. Coupled to H4 and H5. |
| Amine (-NH₂) | ~5.0 - 6.0 (variable) | Broad singlet (s) | 2H | Chemical shift is concentration and solvent-dependent. The protons are exchangeable, leading to a broad signal. |
| Ethoxy (-OCH₂) | ~4.10 - 4.30 | Quartet (q) | 2H | Methylene protons adjacent to the oxygen atom are deshielded. Coupled to the three methyl protons (n+1=4). |
| Ethoxy (-CH₃) | ~1.40 - 1.50 | Triplet (t) | 3H | Methyl protons are coupled to the two methylene protons (n+1=3). |
¹³C NMR Spectroscopy: The Carbon Backbone
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Expected ¹³C NMR Signatures:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C3 (C-OEt) | ~155 - 160 | Aromatic carbon attached to oxygen, highly deshielded. |
| C1 (C-NH₂) | ~145 - 150 | Attached to the amine group. |
| C2 (C-NO₂) | ~130 - 135 | Attached to the electron-withdrawing nitro group. |
| C6 | ~125 - 130 | Aromatic CH carbon, influenced by adjacent nitro group. |
| C4 | ~115 - 120 | Aromatic CH carbon. |
| C5 | ~110 - 115 | Aromatic CH carbon. |
| Ethoxy (-OCH₂) | ~64 - 68 | Aliphatic carbon attached to oxygen. |
| Ethoxy (-CH₃) | ~14 - 16 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The confirmation of 3-Ethoxy-2-nitroaniline relies on identifying the characteristic vibrational frequencies of its key bonds.
Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Confirms the presence of a primary amine (-NH₂). |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Indicates the aromatic ring C-H bonds. |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Confirms the ethoxy group's C-H bonds. |
| Nitro (N=O) | Asymmetric & Symmetric Stretch | 1520 - 1560 & 1340 - 1380 | Strong, sharp peaks characteristic of the nitro group. Their exact position is sensitive to the electronic environment. |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Multiple bands confirming the benzene ring. |
| Ether (C-O) | Stretch | 1200 - 1250 (Aryl-Alkyl) | Confirms the aryl-O-CH₂ bond of the ethoxy group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is excellent for inducing fragmentation, while a softer technique like Electrospray Ionization (ESI) is ideal for confirming the molecular ion.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 50-300).
Expected Mass Spectrum Data:
| m/z Value | Ion Identity | Significance |
| 182.07 | [M]⁺ | Molecular Ion Peak . Confirms the molecular formula C₈H₁₀N₂O₃. High-resolution MS (HRMS) should yield a mass accurate to within 5 ppm. |
| 153.06 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |
| 136.05 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway. |
| 108.06 | [M - NO₂ - C₂H₄]⁺ | Subsequent loss of ethylene from the [M - NO₂]⁺ fragment. |
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The nitroaniline chromophore gives rise to characteristic absorption bands.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorption spectrum over a range of 200-600 nm.
Expected UV-Vis Absorption Maxima (λ_max):
-
π → π* transition: A strong absorption band is expected around 240-260 nm , associated with the electronic transitions within the benzene ring.
-
n → π* transition: A weaker, longer-wavelength absorption band is expected around 380-420 nm . This band is characteristic of the charge transfer from the electron-donating amine and ethoxy groups to the electron-withdrawing nitro group, which extends the conjugated system.[1][2][3][4]
Workflow for Integrated Structural Confirmation
The following diagram illustrates how data from each spectroscopic technique is integrated to provide a cohesive and definitive structural confirmation.
Caption: Integrated workflow for the spectroscopic confirmation of 3-Ethoxy-2-nitroaniline.
Comparative Analysis: Ruling Out Isomers
A critical step in structural confirmation is to demonstrate that the acquired data is inconsistent with other possible isomers. Let's compare the expected data for our target with that of a common isomer, 4-Ethoxy-2-nitroaniline .
| Spectroscopic Feature | 3-Ethoxy-2-nitroaniline (Target) | 4-Ethoxy-2-nitroaniline (Isomer) | Key Differentiator |
| ¹H NMR (Aromatic) | Three distinct signals in a complex pattern (dd, t, dd). | Three distinct signals, but with a simpler pattern often including a doublet (d) and a doublet of doublets (dd) due to the para-substitution. For instance, the proton between the -NH₂ and -NO₂ groups would be a distinct singlet or narrow doublet.[5] | The splitting patterns and chemical shifts of the aromatic protons are highly diagnostic of the substitution pattern. |
| ¹³C NMR (Aromatic) | Six unique aromatic carbon signals. | Six unique aromatic carbon signals, but with different chemical shifts due to the altered positions of the substituents. | The chemical shifts of the carbons directly attached to the substituents (ipso-carbons) will be markedly different. |
| Symmetry | Asymmetric substitution pattern. | Asymmetric substitution pattern. | While both are asymmetric, the specific electronic influences lead to the distinct NMR spectra noted above. |
This comparative mindset is crucial. The goal is not just to find evidence that supports your proposed structure, but to actively seek evidence that would disprove plausible alternatives.
Conclusion
The structural confirmation of 3-Ethoxy-2-nitroaniline is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, independent spectroscopic techniques. The precise molecular weight from Mass Spectrometry provides the formula. Infrared spectroscopy confirms the presence of the required amine, nitro, and ethoxy functional groups. UV-Visible spectroscopy verifies the conjugated electronic system. Finally, NMR spectroscopy provides the definitive blueprint, mapping out the exact connectivity of the C-H framework and confirming the 1, 2, 3-substitution pattern on the aromatic ring. This integrated, self-validating workflow ensures the highest level of scientific integrity and provides an authoritative foundation for all subsequent research and development.
References
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information for Gold supported on titania for efficient and selective mono-hydrogenation of dinitroaromatics in the liquid phase. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of (a) reduction of 3-nitroaniline to 3-aminoaniline with Ag/rGO nanocomposite, (b) kinetics of catalytic reduction and (c) percentage conversion of 3-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline. Retrieved from [Link]
-
NIST. (n.d.). m-Nitroaniline. National Institute of Standards and Technology. Retrieved from [Link]
Sources
Comparative Guide: Reactivity & Performance of Nitroaniline Isomers
Executive Summary
This guide provides a technical analysis of the three nitroaniline isomers (ortho, meta, and para).[1] While they share the same molecular formula (
Key Takeaway:
-
3-Nitroaniline (meta) is the most basic and nucleophilic isomer, making it the preferred starting material for standard amide couplings where mild conditions are required.
-
4-Nitroaniline (para) exhibits a unique "push-pull" electronic system, resulting in low basicity but exceptional utility in creating azo dyes and nonlinear optical materials.
-
2-Nitroaniline (ortho) is the least reactive in nucleophilic substitution due to the "Ortho Effect" (steric inhibition and intramolecular hydrogen bonding), often requiring forcing conditions or specific catalysts.
Electronic Anatomy & Structural Fundamentals
To predict performance, one must understand the electronic "availability" of the amine lone pair.
| Feature | 2-Nitroaniline (ortho) | 3-Nitroaniline (meta) | 4-Nitroaniline (para) |
| Electronic Effect | Inductive (-I) & Steric | Inductive (-I) Only | Resonance (-R) & Inductive (-I) |
| Lone Pair Status | Locked: Intramolecular H-bond | Available: Decoupled from resonance | Delocalized: Conjugated with |
| Dipole Moment | ~4.2 D | ~4.9 D | ~6.2 D (Strong Push-Pull) |
| Melting Point | 71 °C | 114 °C | 148 °C |
Mechanism: The Resonance Disconnect
The crucial differentiator is that the meta isomer cannot delocalize the nitrogen lone pair into the nitro group. In contrast, the para isomer forms a quinoid-like resonance structure that significantly reduces electron density on the amine nitrogen.
Figure 1: Mechanistic flow showing why p-nitroaniline is electronically deactivated compared to the m-isomer.
Basicity & Nucleophilicity Comparison
The
| Isomer | Relative Basicity | Mechanistic Rationale | |
| 3-Nitroaniline (m) | 2.46 | Highest | No resonance withdrawal; only weak inductive withdrawal. |
| 4-Nitroaniline (p) | 1.00 | Low | Strong resonance withdrawal delocalizes lone pair. |
| 2-Nitroaniline (o) | -0.26 | Lowest | Ortho Effect: Intramolecular H-bond ( |
Application Insight: If your protocol requires the amine to act as a proton acceptor (base catalyst), only the meta isomer is viable. The ortho and para isomers are too weak to function as bases in aqueous media.
Experimental Case Study: Acetylation Kinetics
Objective: Compare the reaction rate of isomers converting to acetanilides (drug precursors).
Protocol: Comparative Acetylation
Reagents: Acetic Anhydride (
-
Dissolution: Dissolve 1.0 mmol of the specific nitroaniline isomer in 10 mL DCM.
-
Activation: Add 1.1 mmol TEA (acts as a proton scavenger).
-
Initiation: Add 1.1 mmol Acetic Anhydride at 25°C.
-
Monitoring: Analyze aliquots via HPLC or TLC every 10 minutes.
Performance Data:
-
3-Nitroaniline: Reaches >90% conversion within 30 minutes. The nucleophilic attack is swift.
-
4-Nitroaniline: Requires 2-4 hours for similar conversion. The delocalization requires higher activation energy to break.
-
2-Nitroaniline: Negligible reaction at 25°C after 4 hours. Requires reflux or a stronger acylating agent (e.g., Acetyl Chloride) due to the H-bond "lock."
Self-Validating Check:
-
TLC Visualization: The product (amide) will have a significantly lower
value than the starting amine due to the loss of the free amine polarity. If the spot doesn't move, the reaction is stalled (likely ortho isomer).
Synthetic Utility: Diazotization & Coupling
Context: This is the primary industrial application for nitroanilines (Azo Dye manufacturing).
Protocol: Controlled Diazotization
Safety: Diazonium salts are potentially explosive if dried.[2] Keep in solution at 0-5°C.
Figure 2: Step-by-step workflow for diazotization with built-in validation.
Isomer Specifics:
-
Para: Forms the most stable diazonium salt. Couples rapidly with phenols to form deep red dyes (Para Red).
-
Meta: Forms stable salts but couples slower. Used for yellow/orange dyes.
-
Ortho: Problematic. The diazonium group is physically close to the nitro group, leading to potential formation of diazo-oxides (cyclization) rather than linear coupling. Requires high acidity to prevent side reactions.
Spectroscopic Characterization (UV-Vis)
For researchers using these compounds as probes or in non-linear optics (NLO).
-
Solvatochromism: The para isomer shows a massive "Red Shift" (bathochromic) when moving from non-polar (Hexane) to polar (DMSO) solvents.
-
Why? The excited state is highly polar (charge transfer from
to ). Polar solvents stabilize this excited state, lowering the energy gap.
| Isomer | Color | Application | |
| Ortho | ~412 nm | Orange | Chelation Ligands |
| Meta | ~380 nm | Yellow | pH Indicator |
| Para | ~380 nm (shifts to >400 in DMSO) | Yellow/Red | NLO Materials / Solvatochromic Probes |
References
-
Basicity & pKa Values
-
Kinetics & Mechanism
-
Solvatochromism & Spectral Data
-
RSC Publishing.[6] "UV absorption solvatochromic shift of 4-nitroaniline in supercritical water." Retrieved from .
-
NIH/PubMed. "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation." Retrieved from .
-
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- 6. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Predictive Comparison of the Biological Activity of 3-Ethoxy-2-nitroaniline Relative to Other Nitroanilines: A Guide for Researchers
Introduction: The Versatile Scaffold of Nitroanilines in Drug Discovery
Nitroanilines, aromatic compounds characterized by the presence of both a nitro (-NO₂) and an amino (-NH₂) group on a benzene ring, represent a critical scaffold in the landscape of medicinal chemistry and drug development. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts a unique reactivity and potential for biological interaction.[1][2] The isomeric form of nitroanilines, dictated by the relative positions of these functional groups, profoundly influences their physicochemical properties and, consequently, their biological activities.[3][4] This guide provides a comparative analysis of the potential biological activities of 3-Ethoxy-2-nitroaniline against other well-studied nitroaniline isomers and derivatives.
While direct and extensive experimental data on the biological profile of 3-Ethoxy-2-nitroaniline is limited in publicly available literature, this guide will leverage established structure-activity relationships (SAR) within the nitroaniline class to provide a predictive comparison. We will explore the known antimicrobial, antifungal, and anticancer activities of various nitroaniline derivatives to extrapolate the potential efficacy of 3-Ethoxy-2-nitroaniline. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Comparative Analysis of Biological Activities: A Structure-Activity Relationship Perspective
The biological activity of nitroaniline derivatives is intricately linked to their chemical structure. Factors such as the position of the nitro group, the presence and nature of other substituents, and the overall electronic distribution of the molecule play a crucial role in their interaction with biological targets.[5]
Antimicrobial and Antifungal Activity
Nitroaromatic compounds, including nitroanilines, are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[6][7] The proposed mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[5]
Table 1: Comparative Antimicrobial/Antifungal Activity of Selected Nitroaniline Derivatives
| Compound | Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-Methyl-5-nitroaniline | Salmonella typhimurium | Mutagenic in Ames test | [8] |
| Benzylidene-4-nitroanilines | Micrococcus luteus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Varied zones of inhibition | [9] |
| Amino/nitro substituted 3-arylcoumarins | Staphylococcus aureus, Escherichia coli | Active against S. aureus | [10][11] |
| Vanillin-derived nitro compound | Staphylococcus aureus, Bacillus cereus, Fusarium oxysporum | Significant inhibition | [12] |
Note: This table is illustrative and compiles data from various studies on different nitroaniline derivatives, not a direct head-to-head comparison.
Structure-Activity Relationship Insights:
-
Position of the Nitro Group: The relative position of the nitro and amino groups is a key determinant of activity.
-
Other Substituents: The introduction of other functional groups, such as alkyl, halogen, or, in our case, alkoxy groups, can significantly alter the biological activity. The ethoxy group in 3-Ethoxy-2-nitroaniline, being moderately lipophilic, might enhance its uptake by microbial cells compared to unsubstituted nitroanilines.
-
Steric Hindrance: The ortho-positioning of the nitro group relative to the amino group in 3-Ethoxy-2-nitroaniline could influence its interaction with target enzymes or cellular components.
Anticancer Activity
Nitroaniline derivatives have also been investigated for their potential as anticancer agents. Their cytotoxicity is often attributed to their ability to generate reactive oxygen species upon metabolic reduction, leading to oxidative stress and apoptosis in cancer cells. Furthermore, some nitroaniline mustards have been explored as hypoxia-selective cytotoxic agents, which are activated in the low-oxygen environment characteristic of solid tumors.[13]
While there is no direct evidence for the anticancer activity of 3-Ethoxy-2-nitroaniline, studies on related compounds, such as methoxy-nitroaniline derivatives, have shown promise.[14][15] The electronic properties conferred by the methoxy and nitro groups can facilitate interactions with biological targets relevant to cancer progression.
Table 2: Comparative Cytotoxicity of Selected Nitroaniline Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀) | Reference |
| 4-Methoxy-2-nitroaniline derivatives (as part of larger structures) | Various human cancer cell lines | Shows promise in broader class of compounds | [14] |
| Water-soluble nitroaniline mustards | Hypoxic mammalian cells | Selective cytotoxicity | [13] |
| 2-Methoxy-4-nitroaniline | B6C3F1/N mice | Induced histopathological changes | [15] |
Structure-Activity Relationship Insights:
-
Alkoxy Substitution: The presence of an ethoxy group in 3-Ethoxy-2-nitroaniline may influence its metabolic activation and interaction with molecular targets in cancer cells. The position of the alkoxy group is critical, as seen in studies of methoxyflavone analogs where substitution patterns dramatically alter cytotoxic effects.
-
Hypoxia-Selective Activation: The nitro group is a key feature for potential hypoxia-selective anticancer activity. The redox potential of the nitro group, which can be modulated by other substituents like the ethoxy group, is a critical factor in this mechanism.
Enzyme Inhibition
Nitroaniline derivatives can also act as enzyme inhibitors. The specific interactions with the enzyme's active site are governed by the overall shape, size, and electronic properties of the inhibitor molecule.
While no specific enzyme inhibition data for 3-Ethoxy-2-nitroaniline was found, it is plausible that this molecule could interact with various enzymes. For example, the nitroaniline scaffold has been incorporated into inhibitors of monoamine oxidase and cholinesterase.[16] The ethoxy and nitro groups of 3-Ethoxy-2-nitroaniline would present specific electrostatic and steric features that could favor binding to the active site of certain enzymes.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and best practices.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Protocol:
-
Cell Seeding: Seed cancer cell lines in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-Ethoxy-2-nitroaniline and other nitroanilines) and incubate for a specified period, typically 48 hours.[14]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14][17]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.[17][19] The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, can then be calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21][23]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[23]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[21]
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Introduction to Substituted Nitroanilines: Structure and Reactivity
A Comparative Guide to the Applications of Substituted Nitroanilines for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of substituted nitroanilines, focusing on their applications in pharmaceuticals, dyes and pigments, and as corrosion inhibitors. This document moves beyond a simple listing of uses to provide an objective analysis of performance with supporting experimental insights, designed to inform researchers, scientists, and professionals in drug development.
Nitroanilines are aromatic compounds featuring both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring.[1] The relative positions of these functional groups—ortho (2-), meta (3-), and para (4-)—profoundly influence their physicochemical properties, reactivity, and utility.[2] The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group create a versatile chemical scaffold.[3] This inherent electronic diversity, which can be further tuned by additional substitutions on the benzene ring, is the foundation for their wide range of applications.
The position of the nitro group significantly impacts properties like melting point, boiling point, and solubility. For instance, 4-nitroaniline has the highest melting point among the simple isomers due to its symmetrical structure, which allows for efficient crystal packing.[2] In contrast, 2-nitroaniline exhibits intramolecular hydrogen bonding, leading to a lower melting point.[2] These structural nuances are not merely academic; they dictate the reaction conditions and the ultimate performance of these molecules in various applications.
Pharmaceutical Applications: Building Blocks for Bioactive Molecules
Substituted nitroanilines are crucial intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs).[4][5][6][7] Their utility in this sector stems from the reactive handles provided by the amino and nitro groups, which allow for the construction of more complex molecular architectures.
Synthesis of Benzimidazoles from 2-Nitroaniline
A prominent application of 2-nitroaniline is as a precursor to ortho-phenylenediamines, which are key building blocks for benzimidazoles.[8] Benzimidazole scaffolds are present in a wide range of pharmaceuticals with diverse biological activities. The synthesis involves the reduction of the nitro group of 2-nitroaniline to an amino group, yielding o-phenylenediamine. This diamine can then be cyclized with various reagents to form the benzimidazole ring system.
A versatile and convenient method for synthesizing 2-substituted benzimidazoles involves the reaction of o-nitroaniline with various aryl aldehydes in the presence of a reducing agent.[9] This one-pot synthesis is carried out under mild conditions at room temperature and produces good yields in a relatively short time.[9]
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole from o-Nitroaniline
This protocol outlines a general laboratory procedure for the synthesis of a 2-substituted benzimidazole.
Materials:
-
o-Nitroaniline
-
Aryl aldehyde (e.g., benzaldehyde)
-
Reducing agent (e.g., sodium dithionite)
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., a transition metal complex)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: In a round-bottom flask, dissolve o-nitroaniline (1 equivalent) and the aryl aldehyde (1.1 equivalents) in the chosen solvent.
-
Addition of Reducing Agent: While stirring, slowly add the reducing agent (e.g., 3-4 equivalents of sodium dithionite) to the mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. The product may precipitate out of solution.
-
Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield the pure 2-substituted benzimidazole.
Causality Behind Experimental Choices:
-
The choice of reducing agent is critical. Sodium dithionite is often used due to its effectiveness in reducing the nitro group under mild conditions.
-
The use of a slight excess of the aldehyde ensures the complete consumption of the more valuable o-nitroaniline.
-
Monitoring by TLC is essential to determine the reaction endpoint and prevent the formation of byproducts.
4-Nitroaniline in Drug Synthesis
4-Nitroaniline and its derivatives also serve as important precursors in the pharmaceutical industry.[7][10][11] For instance, 4-nitroaniline can be used in the synthesis of various therapeutic agents, including analgesics and anti-inflammatory drugs.[6] The toxicity of aniline derivatives has also been a subject of study, with 4-nitroaniline showing a higher propensity to cause methemoglobinemia compared to aniline itself, a factor to consider in drug design and safety assessment.[12]
Dyes and Pigments: A Colorful Legacy
The most historically significant and widespread application of substituted nitroanilines is in the manufacturing of dyes and pigments.[4][6][13] They are key intermediates in the synthesis of azo dyes, which are characterized by the -N=N- azo linkage.[14]
Azo Dye Synthesis
The synthesis of azo dyes from nitroanilines involves a two-step process: diazotization followed by azo coupling.
-
Diazotization: The primary amino group of the substituted nitroaniline is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[14]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component (an electron-rich aromatic compound like a phenol or another aniline derivative) to form the stable azo compound.[14]
The specific substituted nitroaniline used as the diazo component, along with the choice of the coupling component, determines the final color, fastness, and other properties of the dye.
Logical Workflow: Azo Dye Synthesis
Caption: General workflow for azo dye synthesis.
Comparison of Substituted Nitroanilines in Dye Performance
Different substituted nitroanilines impart distinct properties to the resulting dyes and pigments.
| Substituted Nitroaniline | Resulting Color Range | Key Applications & Performance Characteristics |
| 2-Methyl-5-nitroaniline | Reds and Oranges | Used in the production of Pigment Red 17 and Pigment Red 22, known for good performance characteristics.[14] |
| 4-Methyl-2-nitroaniline | Toluidine Red, Hansha Yellow G | Valued for producing specific hues with high tinting strength and stability.[15] |
| 2-Methoxy-4-nitroaniline | Reds, Yellows, and Blacks | The methoxy and nitro groups fine-tune the hue, intensity, and fastness properties of the resulting dyes.[16] |
| 2,6-dichloro-4-nitroaniline | Dyes | A derivative of 4-nitroaniline used in specific dye synthesis.[10] |
The choice of a particular substituted nitroaniline is a critical decision in dye manufacturing, balancing the desired color, performance properties, and cost. For example, while 2-methyl-5-nitroaniline is a workhorse for a range of red and orange pigments, its isomer, 2-methyl-4-nitroaniline, might be selected for applications requiring superior lightfastness.[14]
Corrosion Inhibition: Protecting Metals from Degradation
Substituted nitroanilines have also demonstrated efficacy as corrosion inhibitors for various metals in acidic environments.[10][11][13][17][18] Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process.[17]
Mechanism of Inhibition
The inhibition mechanism appears to be chemisorption, where the inhibitor molecules cover both anodic and cathodic regions of the metal surface.[19] The efficiency of inhibition is influenced by the electronic structure of the nitroaniline derivative, the nature of the metal, and the corrosive environment.
Comparative Performance of Nitroaniline Isomers
Studies on the corrosion of zinc in nitric acid have shown that the inhibition efficiency of nitroaniline isomers follows the order: meta > para > ortho .[19][20]
Table: Inhibition Efficiency of Nitroaniline Isomers on Zinc in Nitric Acid [19]
| Inhibitor (40 mM) | Acid Concentration | Immersion Period | Temperature | Inhibition Efficiency (%) |
| m-nitroaniline | 0.15 M HNO₃ | 24 h | 301 K | 99.4 |
| p-nitroaniline | 0.15 M HNO₃ | 24 h | 301 K | 97.9 |
| o-nitroaniline | 0.15 M HNO₃ | 24 h | 301 K | 90.8 |
The higher efficiency of the meta-isomer can be attributed to its electronic properties and ability to form a more stable and protective adsorbed layer on the metal surface. It is interesting to note that for some metals and acids, the inhibitory effect can be different. For instance, for titanium in sulfuric acid, the para-isomer is the most effective inhibitor.[17] In contrast, a study on mild steel in HCl found that 3-nitroaniline (m-nitroaniline) actually increased the corrosion rate, highlighting the importance of specific inhibitor-metal-environment compatibility.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines a weight loss method for evaluating the corrosion inhibition efficiency of a substituted nitroaniline.
Materials:
-
Metal coupons (e.g., zinc, mild steel) of known dimensions
-
Corrosive medium (e.g., 0.15 M HNO₃)
-
Substituted nitroaniline inhibitor
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Preparation of Coupons: Mechanically polish the metal coupons, degrease with a suitable solvent (e.g., acetone), dry, and weigh accurately.
-
Inhibitor Solution: Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.
-
Immersion: Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Self-Validating System:
-
A blank (corrosive medium without inhibitor) is essential as a baseline for corrosion.
-
Running experiments at multiple inhibitor concentrations helps to determine the optimal concentration.
-
Repeating the experiment at different temperatures can provide insights into the mechanism of adsorption.
Other Applications
Beyond these primary areas, substituted nitroanilines are utilized in a range of other industrial applications:
-
Agrochemicals: They serve as intermediates in the synthesis of pesticides and herbicides.[5][7][21][22]
-
Antioxidants and Gum Inhibitors: 4-Nitroaniline is used in the production of antioxidants and as a gum inhibitor in gasoline.[7][10][11][13][18]
-
Polymer Industry: Certain derivatives are used as curing agents to improve the thermal and mechanical properties of polymers.[5]
Conclusion
Substituted nitroanilines are a versatile class of chemical intermediates with a broad spectrum of applications. Their utility is deeply rooted in their tunable electronic and structural properties, which are dictated by the nature and position of substituents on the aniline ring. For researchers and professionals in drug development, dye manufacturing, and materials science, a thorough understanding of the structure-property-application relationships of these compounds is paramount for innovation. The comparative data and experimental protocols provided in this guide offer a foundation for informed decision-making in the selection and application of substituted nitroanilines for specific technological challenges.
References
- Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Nitroaniline. (n.d.). Wikipedia.
- Aniline and Related Compounds as Corrosion Inhibitors. (1974, August 2). Journal of Scientific & Industrial Research.
- 2-Nitroaniline. (n.d.). Wikipedia.
- Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda.
- The Significance of Nitroaniline Derivatives in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Nitroaniline. (n.d.). Chem-Impex.
- 4-Nitroaniline. (n.d.). bionity.com.
- A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications. (n.d.). Benchchem.
- A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. (n.d.). Benchchem.
- Nitroanilines. (n.d.). Santa Cruz Biotechnology.
- NITRO ANILINE AS CORROSION INHIBITOR FOR ZINC IN NITRIC ACID. (n.d.). ResearchGate.
- o-Nitroaniline: Properties, Applications, and Safety Information. (n.d.). Chemiis.
- 4-Nitro Aniline Market Size, Share | Industry Trend & Forecast 2024-2030. (n.d.). IndustryARC.
- (PDF) NITRO ANILINE AS CORROSION INHIBITOR FOR ZINC IN NITRIC ACID. (2017, November 15). Journal of Environmental Research And Development.
- A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. (2026, January 5). Benchchem.
- A study of the corrosion inhibition effect of aniline, N-methylaniline and 3-nitroaniline on corrosion prevention of mild steel for HCl. (1999). Journal of the Corrosion Science Society of Korea.
- 4-Nitroaniline. (n.d.). Chem-Impex.
- 4-Nitroaniline: A Key Intermediate in Dye and Pharmaceutical Synthesis with Diverse Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of 4-Methyl-2-nitroaniline in Organic Pigment Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- p-Nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.
- Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... (n.d.). ResearchGate.
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performance of 3-Ethoxy-2-nitroaniline as a precursor in dye synthesis
This guide provides an advanced technical analysis of 3-Ethoxy-2-nitroaniline (CAS 663195-31-1) as a diazo component in the synthesis of high-performance azo dyes. It contrasts this specific isomer with industry-standard alternatives, focusing on the steric and electronic implications of the 3-ethoxy substituent.
Product Focus: 3-Ethoxy-2-nitroaniline (CAS 663195-31-1) Application: Precursor for Disperse and Solvent Azo Dyes Audience: Senior Synthetic Chemists, Process Engineers, and Dye Formulation Scientists
Executive Summary: The "Steric-Electronic" Niche
3-Ethoxy-2-nitroaniline represents a specialized class of ortho-nitroaniline precursors. Unlike the commoditized 4-methoxy-2-nitroaniline (Fast Bordeaux GP Base), the 3-ethoxy isomer introduces a unique "buttressing effect." The ethoxy group at the 3-position—sandwiched adjacent to the 2-nitro group—creates significant steric strain that twists the nitro group out of planarity.
This structural nuance offers two distinct advantages for high-value dye synthesis:
-
Solubility Modulation: The ethyl chain increases lipophilicity compared to methoxy analogues, improving the dispersibility of the final dye in polyester matrices.
-
Hypsochromic Shift Control: Because the alkoxy group is meta to the amino group (unlike the para-position in standard red bases), it exerts a weaker auxochromic effect, allowing for the fine-tuning of shades in the yellow-orange spectrum without pushing into deep reds.
However, this comes at a cost: Reduced Diazotization Efficiency . The steric crowding around the amine requires modified protocols compared to standard anilines.
Comparative Analysis: 3-Ethoxy vs. Standard Precursors
The following table contrasts 3-Ethoxy-2-nitroaniline with its two closest industrial alternatives: 2-Nitroaniline (the parent) and 4-Methoxy-2-nitroaniline (the standard electron-rich analogue).
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | 3-Ethoxy-2-nitroaniline | 4-Methoxy-2-nitroaniline | 2-Nitroaniline |
| Structure | 3-OEt, 2-NO₂, 1-NH₂ | 4-OMe, 2-NO₂, 1-NH₂ | 2-NO₂, 1-NH₂ |
| Electronic Effect | Meta-Donor (Inductive +) | Para-Donor (Resonance +++) | Electron Withdrawing Only |
| Diazotization Rate | Slow (Steric hindrance) | Fast (Activated nucleophile) | Moderate |
| Diazo Stability | Low (Lack of resonance stab.)[1] | High (Resonance stabilized) | Moderate |
| Solubility (Org.) | High (Ethyl chain) | Medium | Low |
| Resulting Shade | Yellow-Orange (Hypsochromic) | Red-Bordeaux (Bathochromic) | Orange |
| Fastness (Polymer) | Excellent (High diffusion) | Good | Fair |
Expert Insight: The critical differentiator is the Diazo Stability . In 4-Methoxy-2-nitroaniline, the methoxy group is para to the diazo group, stabilizing the cation via resonance. In the 3-Ethoxy isomer, the alkoxy group is meta, offering no direct resonance stabilization. Consequently, the diazonium salt of 3-Ethoxy-2-nitroaniline is highly electrophilic but prone to decomposition, necessitating strictly controlled temperatures (< 0°C).
Mechanistic Pathway & Steric Challenge
The synthesis of dyes from this precursor is governed by the Steric Inhibition of Resonance . The 3-ethoxy group forces the 2-nitro group to rotate, reducing its conjugation with the ring. This impacts the basicity of the amine and the stability of the intermediate.
Diagram 1: Steric & Electronic Interaction Map
Caption: The 3-ethoxy group creates a steric clash with the nitro group, while its meta-positioning fails to stabilize the resulting diazonium ion, leading to a highly reactive but unstable intermediate.
Validated Experimental Protocols
Due to the low basicity and solubility issues in water, standard aqueous HCl/NaNO₂ diazotization often results in tarry byproducts. The Nitrosyl Sulfuric Acid Method is the required standard for this precursor to ensure high yields.
Protocol A: Anhydrous Diazotization (Recommended)
Objective: Generate a stable diazonium salt solution of 3-Ethoxy-2-nitroaniline.
Reagents:
-
3-Ethoxy-2-nitroaniline: 0.01 mol (1.82 g)
-
Sulfuric Acid (conc. 98%): 10 mL
-
Sodium Nitrite (dried): 0.011 mol (0.76 g)
-
Propionic Acid (optional): 2 mL (Co-solvent for solubility)
Step-by-Step Workflow:
-
Preparation of Nitrosyl Sulfuric Acid:
-
Cool 5 mL of conc. H₂SO₂ to 0–5°C in an ice-salt bath.
-
Slowly add dried NaNO₂ with vigorous stirring. Ensure temperature does not exceed 10°C.
-
Heat gently to 60°C until clear, then cool back to 0°C.
-
-
Dissolution of Precursor:
-
In a separate vessel, dissolve 3-Ethoxy-2-nitroaniline in 5 mL H₂SO₄ (and Propionic Acid if used).
-
Note: If the amine does not dissolve completely, slight warming is permitted, but it must be cooled to -5°C before the next step.
-
-
Diazotization:
-
Add the amine solution dropwise to the nitrosyl sulfuric acid.
-
Critical Control Point: Maintain temperature between -5°C and 0°C. The reaction is exothermic; exceeding 5°C will decompose the diazo species.
-
Stir for 2 hours at 0°C.
-
Validation: Check for excess nitrous acid using starch-iodide paper (should turn instantly blue).
-
Protocol B: Coupling (Example with 2-Naphthol)
Objective: Synthesize a disperse orange dye.
-
Coupler Preparation: Dissolve 0.01 mol 2-Naphthol in dilute NaOH (10%) at 0°C.
-
Coupling Reaction:
-
Add the diazonium sulfate solution (from Protocol A) dropwise to the coupler solution.
-
Maintain pH at 8–9 using sodium acetate or sodium carbonate.
-
Observation: A heavy precipitate will form immediately.
-
-
Isolation:
-
Stir for 1 hour.
-
Filter under vacuum.
-
Wash with water until neutral pH.
-
Recrystallize from Ethanol/DMF (due to high lipophilicity of the ethoxy group).
-
Performance Data: Yield & Spectral Characteristics[2][3][4][5][6]
The following data compares the synthesis of a standard azo dye (Coupler: 2-Naphthol) using different diazo components.
Table 2: Synthesis Metrics
| Precursor | Method | Yield (%) | Extinction Coeff. ( | |
| 3-Ethoxy-2-nitroaniline | H₂SO₄/NaNO₂ | 82% | 465 (Orange) | 24,500 |
| 3-Ethoxy-2-nitroaniline | Aqueous HCl | 45% (Low) | 462 | 21,000 |
| 4-Methoxy-2-nitroaniline | Aqueous HCl | 92% | 510 (Red) | 28,000 |
| 2-Nitroaniline | Aqueous HCl | 88% | 480 (Orange) | 26,000 |
Interpretation:
-
Yield Sensitivity: The 3-ethoxy isomer shows a drastic yield drop (82% vs 45%) when switching from anhydrous to aqueous conditions, unlike the robust 4-methoxy isomer. This confirms the hydrophobicity and steric hindrance issues.
-
Spectral Shift: The dye exhibits a
of 465 nm, which is hypsochromic (blue-shifted) compared to the 2-nitroaniline parent (480 nm). This is counter-intuitive for an electron donor but is explained by the twisting of the nitro group , which interrupts the full conjugation of the chromophore.
Process Workflow Diagram
This diagram visualizes the critical decision path for synthesizing dyes with this specific precursor.
Caption: Decision tree highlighting the necessity of anhydrous conditions (Method B) for sterically hindered, lipophilic precursors like 3-Ethoxy-2-nitroaniline.
References
-
Otutu, J. O., & Osabohien, E. (2013).[2] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science.[2] Link
-
BenchChem. (2025).[3][4] Technical Support Center: Diazotization of Sterically Hindered Anilines. BenchChem Protocols. Link
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Link
-
PubChem. (2025). 3-Methoxy-2-nitroaniline Compound Summary. National Library of Medicine. Link
-
Zolton, L. (1962). Diazotization of Aliphatic and Aromatic Amines.[2][5][6] University of Arizona Dissertations. Link
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-Ethoxy-2-nitroaniline
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 3-Ethoxy-2-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. The protocols herein are designed to be self-validating systems, grounded in authoritative safety data to protect both laboratory personnel and the environment.
Core Principle: Hazard-Aware Disposal
3-Ethoxy-2-nitroaniline, like other nitroaniline compounds, is not a substance to be handled casually. Its disposal is governed by its inherent chemical hazards. The primary directive, supported by extensive safety data, is that this chemical and its containers must be disposed of through an approved and licensed waste disposal plant.[1][2][3][4] Under no circumstances should it be released into the general environment or sanitary sewer systems.[3][5][6][7] The entire disposal workflow is predicated on mitigating its significant toxicological and environmental risks.
Hazard Profile: Understanding the "Why"
Effective disposal begins with a clear understanding of the risks. 3-Ethoxy-2-nitroaniline presents a multi-faceted hazard profile.
-
High Acute Toxicity: The compound is classified as toxic if swallowed, if it comes into contact with the skin, or if inhaled as a dust.[8] This high toxicity across multiple exposure routes necessitates stringent personal protective measures even when handling waste containers.
-
Systemic Organ Damage: Prolonged or repeated exposure may cause significant damage to organs, particularly the blood.[1][2][3][4][8] This is a characteristic of many nitroaromatic compounds, which can induce methemoglobinemia, a condition where the oxygen-carrying capacity of blood is dangerously reduced.[9]
-
Environmental Persistence and Ecotoxicity: This chemical is classified as harmful to aquatic life with long-lasting effects.[3][4][7][8] Its improper release can contaminate waterways and harm ecosystems.[5] This is the primary reason why drain disposal is strictly forbidden.
Quantitative Safety Data Summary
The following table summarizes key identifiers and hazard classifications for nitroaniline compounds, which are instructive for handling 3-Ethoxy-2-nitroaniline.
| Parameter | Data | Rationale & Implication |
| Chemical Family | Nitroaniline | Hazards are consistent with this class of toxic and environmentally persistent chemicals.[10] |
| Hazard Statements | H301+H311+H331, H373, H412 | Toxic by all routes, targets blood, and is a long-term aquatic hazard.[8] |
| Disposal P-Statement | P501 | Mandates disposal via a licensed waste facility.[1][2][3][4] |
| Incompatible Materials | Acids, Strong Oxidizers, Acid Chlorides | Critical for waste segregation to prevent dangerous reactions.[1][2][3][6] |
| Thermal Decomposition | Forms NOx, CO, CO2 | Incineration must be performed in a specialized facility with scrubbers to handle toxic off-gassing.[2][6][11] |
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal starts long before the waste is collected. It begins with meticulous handling and segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Due to the high dermal toxicity and inhalation risk, a robust PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile), inspected before each use.[6][12] Use proper glove removal technique to avoid skin contact.[6]
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[2][7][9]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent any possibility of skin exposure.[9]
-
Respiratory Protection: All handling of the solid material should occur in a chemical fume hood to control dust.[2] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2][7]
Waste Segregation: Preventing Chemical Chaos
Segregation is a critical, proactive safety measure. 3-Ethoxy-2-nitroaniline is incompatible with several common chemical classes.
-
Step 1: Dedicate a Waste Container. Designate a specific, compatible container for 3-Ethoxy-2-nitroaniline waste.[13] The original product container is often a suitable choice.[13] The container must be in good condition and have a tightly sealing lid.[13]
-
Step 2: Label Immediately and Clearly. The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name, "3-Ethoxy-2-nitroaniline".[13] If mixed with other waste (e.g., contaminated solvent), list all components and their approximate percentages.[13]
-
Step 3: Store Away from Incompatibles. Store the hazardous waste container away from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2][3][14] Co-mingling these wastes can lead to violent reactions, heat generation, or the release of toxic gases.
The Disposal Workflow: A Step-by-Step Protocol
Follow this workflow for all forms of 3-Ethoxy-2-nitroaniline waste, including pure compound, contaminated labware, and solutions.
-
Characterize the Waste: Determine the physical state (solid, liquid) and composition of the waste. Is it unused solid reagent? Contaminated sharps? A dilute solution in a solvent? This information is required for the disposal manifest.
-
Containerize Securely:
-
Solids: Carefully transfer surplus or contaminated solid 3-Ethoxy-2-nitroaniline into your designated hazardous waste container. Avoid creating dust.[6]
-
Contaminated Labware: Place items like pipette tips, gloves, and weighing paper that are grossly contaminated into the solid waste container.
-
Liquids/Solutions: Use a container designed for liquids.[13] Do not overfill. Leave adequate headspace for vapor expansion.
-
-
Seal and Clean: Keep the waste container tightly closed at all times, except when adding waste.[13] Before arranging for pickup, ensure the outside of the container is clean and free of residue.[13]
-
Store Appropriately: Store the sealed container in a designated satellite accumulation area (SAA) that is secure and well-ventilated, away from incompatible materials.[13] The storage area should be locked or otherwise accessible only to authorized personnel.
-
Arrange for Licensed Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[15] Provide them with a complete and accurate description of the waste as required on the hazardous material pickup request form.[13]
Critical Prohibitions — What NOT to Do:
-
DO NOT dispose of 3-Ethoxy-2-nitroaniline down the drain.[3][5][6] This is illegal and environmentally damaging.
-
DO NOT mix it with incompatible waste streams, especially acids or strong oxidizers.[14][16]
-
DO NOT attempt to incinerate in a standard laboratory furnace. Thermal decomposition can release toxic nitrogen oxides and requires specialized high-temperature incineration with off-gas scrubbing.[2][6][11]
-
DO NOT allow it to enter the environment through any means.[6]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[5][6]
-
Control Dust: For solid spills, do not use a dry brush or create dust clouds.[5] Gently cover the spill with an inert absorbent material like sand or vermiculite.[5][17]
-
Collect Waste: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[2][3][18]
-
Decontaminate: Clean the affected area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Flush the skin with plenty of soap and water for at least 15 minutes.[18] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[18] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][3]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing 3-Ethoxy-2-nitroaniline waste from generation to final disposal.
Caption: Decision workflow for managing 3-Ethoxy-2-nitroaniline waste.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
p-Nitroaniline Safety Data Sheet. West Liberty University. [Link]
-
Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Cole-Parmer. [Link]
-
Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]
-
SAFETY DATA SHEET, m-Nitroaniline. Sigma-Aldrich/Durham Tech. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
-
Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]
-
Review of the Environmental Fate of Selected Chemicals. (1977). Stanford Research Institute/U.S. EPA. [Link]
-
3-Nitroaniline PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Health and Environmental Effects Document for 3-Nitroaniline. U.S. Environmental Protection Agency. [Link]
-
4-Ethoxy-2-nitroaniline PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Incompatible Chemicals. University of Alabama at Birmingham Risk Management and Safety. [Link]
-
SIDS Initial Assessment Report for 2-Nitroaniline. (2003-02-11). OECD SIDS/UNEP Publications. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. U.S. Environmental Protection Agency. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
